Product packaging for Chlophedianol Hydrochloride(Cat. No.:CAS No. 511-13-7)

Chlophedianol Hydrochloride

Katalognummer: B126195
CAS-Nummer: 511-13-7
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: XYGSFNHCFFAJPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Chlophedianol hydrochloride is a potent, centrally-acting antitussive compound that suppresses the cough reflex through a direct effect on the cough center in the medulla oblongata of the brain . Its primary research value lies in its mechanism as a central nervous system (CNS) depressant, where it is believed to reduce neuronal excitability by potentially modulating gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . This central action effectively decreases the frequency and intensity of coughs, making it a valuable tool for studying cough pathways and mechanisms. Beyond its central action, this compound possesses additional properties that contribute to its research applications. It exhibits mild local anesthetic effects, which can help soothe irritation in the respiratory tract . It also demonstrates antihistamine activity by acting as an antagonist at the Histamine H1 receptor, and may have anticholinergic effects at higher doses, providing a multi-faceted profile for pharmacological investigation . As a non-narcotic antitussive with a lower potential for abuse compared to opioid-based suppressants, this compound serves as a significant biochemical for researching therapeutic alternatives for the symptomatic relief of dry, irritating coughs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClNO.ClH<br>C17H21Cl2NO B126195 Chlophedianol Hydrochloride CAS No. 511-13-7

Eigenschaften

IUPAC Name

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGSFNHCFFAJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

791-35-5 (Parent)
Record name Chlophedianol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30965375
Record name Chlophedianol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-13-7
Record name Chlophedianol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlophedianol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlophedianol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOPHEDIANOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69QQ58998Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chlophedianol Hydrochloride: A Technical Deep Dive into its Centrally-Mediated Antitussive Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol hydrochloride is a non-narcotic, centrally acting antitussive agent clinically utilized for the symptomatic relief of non-productive cough. Its primary mechanism of action involves the suppression of the cough reflex at the level of the medullary cough center in the brainstem. While its precise molecular interactions are not fully elucidated, evidence suggests a multi-faceted pharmacological profile that includes modulation of central nervous system pathways, alongside peripheral antihistaminic and anticholinergic activities. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on the cough center, summarizing available data, outlining key experimental methodologies, and visualizing putative signaling pathways.

Introduction

Chlophedianol has been in clinical use for several decades as a safe and effective alternative to opioid-based antitussives for the management of dry, irritating coughs associated with the common cold, influenza, and other respiratory conditions.[1] Unlike opioid derivatives, chlophedianol exhibits a lower potential for abuse and does not produce significant analgesic or euphoric effects.[1] Its primary therapeutic effect is derived from its ability to elevate the threshold for the cough reflex within the central nervous system (CNS).[2][3] This document serves as an in-depth technical resource for researchers and drug development professionals, consolidating the current understanding of chlophedianol's action on the cough center.

Central Mechanism of Action on the Cough Center

This compound exerts its antitussive effect by directly depressing the cough center located in the medulla oblongata of the brainstem.[1][3] This region is responsible for integrating afferent signals from cough receptors in the airways and generating the efferent signals that produce the motor act of coughing.

Putative Neurotransmitter System Modulation

The exact molecular targets of chlophedianol within the medullary cough center remain an area of active investigation. However, its classification as a CNS depressant suggests interaction with inhibitory neurotransmitter systems.[3] One proposed mechanism involves the enhancement of GABAergic activity.[3] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its activation leads to a reduction in neuronal excitability. By potentially augmenting GABAergic transmission within the cough center, chlophedianol may decrease the likelihood of cough reflex initiation in response to peripheral stimuli.[3]

It is important to distinguish chlophedianol's mechanism from that of other centrally acting antitussives like dextromethorphan. Notably, chlophedianol binds poorly to the sigma-1 receptor, a target for dextromethorphan, indicating a distinct pharmacological profile.[4]

The following diagram illustrates the proposed central mechanism of action of chlophedianol.

Chlophedianol_Central_Action cluster_CNS Central Nervous System (Medulla) Cough_Center Cough Center Neurons Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Leads to Chlophedianol Chlophedianol HCl GABA_System GABAergic System Chlophedianol->GABA_System Potentially enhances activity GABA_System->Cough_Center Inhibits neuronal excitability Cough_Stimuli Afferent Cough Stimuli Cough_Stimuli->Cough_Center Activates

Figure 1: Proposed Central Mechanism of Chlophedianol

Ancillary Pharmacological Actions

In addition to its central antitussive effects, chlophedianol exhibits other pharmacological properties that may contribute to its overall therapeutic profile.

Antihistaminic Activity

Chlophedianol possesses antihistamine properties, acting as an antagonist at H1 receptors.[5] This action can help to alleviate cough associated with allergic conditions by blocking the effects of histamine (B1213489) on bronchial smooth muscle and sensory nerves.

Anticholinergic Activity

At higher doses, chlophedianol may exert anticholinergic effects by antagonizing muscarinic receptors.[5] This can lead to a reduction in respiratory secretions, which may be beneficial in certain cough conditions. However, it can also contribute to side effects such as dry mouth and blurred vision.[2]

Local Anesthetic Properties

Chlophedianol has been reported to have mild local anesthetic properties, which may help to soothe an irritated throat and reduce the urge to cough.[1]

The multifaceted pharmacological profile of chlophedianol is depicted in the following diagram.

Chlophedianol_Pharmacology cluster_Actions Pharmacological Actions Chlophedianol Chlophedianol HCl Central_Antitussive Central Antitussive Effect (Medulla) Chlophedianol->Central_Antitussive Antihistamine Antihistamine (H1 Antagonist) Chlophedianol->Antihistamine Anticholinergic Anticholinergic (Muscarinic Antagonist) Chlophedianol->Anticholinergic Local_Anesthetic Local Anesthetic Chlophedianol->Local_Anesthetic Cough_Suppression Cough Suppression Central_Antitussive->Cough_Suppression Primary Mechanism Antihistamine->Cough_Suppression Contributory Mechanism Anticholinergic->Cough_Suppression Contributory Mechanism Local_Anesthetic->Cough_Suppression Contributory Mechanism

Figure 2: Multifaceted Pharmacology of Chlophedianol

Quantitative Data

A comprehensive review of publicly available literature reveals a notable scarcity of specific quantitative data for this compound, such as receptor binding affinities (Ki) and in vivo efficacy (ED50) values. The following table summarizes the available qualitative and semi-quantitative information.

ParameterTarget/ModelResult/ValueReference
Antitussive Efficacy Citric Acid-Induced Cough in Guinea PigsEffective in suppressing coughGeneral knowledge from antitussive screening models
Clinically-induced cough in humans20 mg dose effective[6]
Receptor Binding Sigma-1 ReceptorBinds poorly[4]
Histamine H1 ReceptorAntagonist activity[5]
Muscarinic ReceptorsAntagonist activity (at high doses)[5]
GABA ReceptorsPutative positive modulator[3]

Note: The lack of precise binding affinity and potency data represents a significant gap in the complete understanding of chlophedianol's pharmacology and highlights an area for future research.

Key Experimental Protocols

In Vivo Antitussive Efficacy: Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model for evaluating centrally acting antitussives.

Guinea_Pig_Cough_Model cluster_Workflow Experimental Workflow Acclimatization Animal Acclimatization Baseline Baseline Cough Response (Citric Acid Challenge) Acclimatization->Baseline Treatment Drug Administration (Chlophedianol HCl or Vehicle) Baseline->Treatment Challenge Post-Treatment Cough Challenge (Citric Acid) Treatment->Challenge Measurement Measurement of Cough Frequency and Latency Challenge->Measurement Analysis Data Analysis (Comparison to Vehicle) Measurement->Analysis

Figure 3: Workflow for Citric Acid-Induced Cough Model

Protocol Outline:

  • Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental environment.

  • Baseline Cough Induction: Animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of citric acid (e.g., 0.3 M) for a set duration to establish a baseline cough response.

  • Drug Administration: Animals are treated with this compound (at various doses) or a vehicle control, typically via oral gavage.

  • Post-Treatment Challenge: After a predetermined pretreatment time, the animals are re-challenged with the citric acid aerosol.

  • Data Acquisition: The number of coughs is recorded during the challenge period using a validated cough detection system.

  • Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle-treated group.

Receptor Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for specific receptors.

Receptor_Binding_Assay cluster_Assay Radioligand Binding Assay Workflow Preparation Preparation of Membranes (Expressing Target Receptor) Incubation Incubation: Membranes + Radioligand + Chlophedianol (Varying Conc.) Preparation->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki Determination) Quantification->Analysis

Figure 4: General Workflow for Receptor Binding Assay

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., histamine H1, muscarinic M1-M5) are prepared from cultured cells or animal tissues.

  • Incubation: The membranes are incubated with a specific radioligand for the target receptor and varying concentrations of this compound.

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of chlophedianol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is an effective, centrally acting antitussive that suppresses the cough reflex by depressing the medullary cough center. Its pharmacological profile is further characterized by antihistaminic, anticholinergic, and local anesthetic properties. Despite its long history of clinical use, a significant opportunity exists for further research to precisely define its molecular targets and quantify its interactions with various neurotransmitter systems. Future studies employing modern pharmacological and neurophysiological techniques, including receptor binding assays with a broad panel of CNS targets and electrophysiological recordings from medullary neurons, will be invaluable in fully elucidating the intricate mechanism of action of this important antitussive agent. Such research could pave the way for the development of novel, more targeted antitussive therapies.

References

An In-depth Technical Guide to the Synthesis Pathway and Chemical Intermediates of Chlophedianol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of Chlophedianol Hydrochloride, a centrally acting antitussive agent. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and medicinal chemistry. This guide details the synthetic route, key chemical intermediates, experimental protocols, and quantitative data associated with the manufacturing process.

Introduction

This compound is utilized for the suppression of non-productive coughs. Its synthesis involves a multi-step chemical process commencing from readily available starting materials. The pathway described herein is a robust and scalable method for the preparation of this active pharmaceutical ingredient (API).

Overall Synthesis Pathway

The synthesis of this compound can be accomplished via a four-step process, beginning with o-chloroacetophenone. The key transformations involve a Mannich reaction, a neutralization step, an addition reaction utilizing an organometallic reagent, and finally, the formation of the hydrochloride salt.

Synthesis_Pathway A o-Chloroacetophenone B 1-(o-Chlorophenyl)-3-dimethylamino- 1-propanone Hydrochloride (Intermediate 1) A->B Mannich Reaction Paraformaldehyde, Dimethylamine (B145610) HCl, Acid Catalyst C 1-(o-Chlorophenyl)-3-dimethylamino- 1-propanone (Intermediate 2) B->C Neutralization Alkali D Chlophedianol (Clofedanol) C->D Addition Reaction Phenyl Lithium E This compound D->E Salt Formation HCl

Caption: Overall synthetic pathway of this compound.

Chemical Intermediates

The synthesis of this compound involves two key chemical intermediates.

Intermediate NumberChemical NameMolecular FormulaRole in Synthesis
11-(o-Chlorophenyl)-3-dimethylamino-1-propanone HydrochlorideC₁₁H₁₅Cl₂NOProduct of the Mannich reaction
21-(o-Chlorophenyl)-3-dimethylamino-1-propanoneC₁₁H₁₄ClNOFree base form, substrate for the addition reaction

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound.[1]

Step 1: Synthesis of 1-(o-Chlorophenyl)-3-dimethylamino-1-propanone Hydrochloride (Intermediate 1) - Mannich Reaction

This step involves the reaction of o-chloroacetophenone with paraformaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst.

Mannich_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Charge reactor with: - o-Chloroacetophenone - Dimethylamine Hydrochloride - Paraformaldehyde - Isopropanol (B130326) - Concentrated HCl B Heat the mixture to 70-90°C A->B C Maintain temperature for 20-25 hours B->C D Cool the reaction mixture C->D E Filter the resulting solid D->E F Wash the solid with cold isopropanol E->F G Dry the solid under vacuum F->G

Caption: Experimental workflow for the Mannich reaction.

Methodology:

  • To a suitable reaction vessel, add o-chloroacetophenone, dimethylamine hydrochloride, paraformaldehyde, and isopropanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to a temperature between 70-90°C.

  • Maintain this temperature for 20-25 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid product and wash it with cold isopropanol to remove any unreacted starting materials.

  • Dry the isolated solid under vacuum to obtain 1-(o-Chlorophenyl)-3-dimethylamino-1-propanone Hydrochloride.

ParameterValue
Reactants
o-Chloroacetophenone1.0 molar equivalent
Paraformaldehyde1.1-1.5 molar equivalents
Dimethylamine HCl1.1-1.5 molar equivalents
Catalyst
Concentrated HCl1-5% of o-chloroacetophenone weight
Solvent
IsopropanolAppropriate volume for slurry
Conditions
Temperature70-90°C
Reaction Time20-25 hours
Purity (HPLC) >95%
Step 2: Preparation of 1-(o-Chlorophenyl)-3-dimethylamino-1-propanone (Intermediate 2) - Neutralization

The hydrochloride salt of the Mannich product is neutralized to yield the free base.

Methodology:

  • Dissolve 1-(o-Chlorophenyl)-3-dimethylamino-1-propanone Hydrochloride in water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a solution of a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) with stirring until the pH of the solution is alkaline (pH 9-10).

  • The free base will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Synthesis of Chlophedianol - Addition Reaction

The key carbon-carbon bond formation is achieved through the addition of a phenyl group to the ketone of Intermediate 2.

Methodology:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(o-Chlorophenyl)-3-dimethylamino-1-propanone in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Cool the solution to a low temperature (typically -78°C to 0°C).

  • Slowly add a solution of phenyl lithium in an appropriate solvent.

  • Allow the reaction to stir at low temperature for a specified time, monitoring for completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with the ether solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude Chlophedianol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Reactant
Intermediate 21.0 molar equivalent
Phenyl Lithium1.0-1.2 molar equivalents
Solvent
Anhydrous Ether/THFSufficient for dissolution
Conditions
Temperature-78°C to 0°C
AtmosphereInert (Nitrogen or Argon)
Purification
Recrystallization SolventEthanol/Water
Purity (HPLC) >98%
Step 4: Preparation of this compound - Salt Formation

The final step is the conversion of the free base, Chlophedianol, to its hydrochloride salt to improve its stability and solubility.

Methodology:

  • Dissolve the purified Chlophedianol in a suitable organic solvent such as acetone (B3395972) or isopropanol.

  • Bubble hydrogen chloride gas through the solution or add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol).

  • The hydrochloride salt will precipitate from the solution.

  • Filter the solid, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

ParameterValue
Solvent Acetone/Isopropanol
Reagent HCl (gas or soln.)
Purity (HPLC) >99.5%
Final Yield (Not specified)

Conclusion

The synthetic pathway detailed in this guide provides an effective method for the preparation of this compound. The procedures are described to be scalable and utilize readily available reagents. For professionals in drug development, this guide offers a foundational understanding of the synthesis and control of this important antitussive agent. Further optimization of reaction conditions and purification procedures may lead to improved yields and purity. It is imperative that all experimental work is conducted in a controlled laboratory setting with appropriate safety precautions.

References

Chlophedianol Hydrochloride: A Review of its Receptor Binding Profile and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive, publicly available dataset of the quantitative receptor binding affinities for Chlophedianol Hydrochloride is not available in the scientific literature. This document provides a qualitative overview of its known pharmacological properties, general methodologies for receptor binding analysis, and a depiction of the signaling pathways associated with the receptor families it is presumed to interact with.

Executive Summary

This compound is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1][2] Its mechanism of action is primarily attributed to the suppression of the cough reflex at the level of the medullary cough center.[2][3][4] In addition to its antitussive effects, Chlophedianol is known to possess antihistaminic and anticholinergic properties.[1][4] Notably, unlike other antitussives such as dextromethorphan, Chlophedianol is reported to have poor affinity for the sigma-1 receptor.[5] This technical guide provides an overview of the qualitative receptor binding profile of Chlophedianol, outlines the standard experimental protocols for determining receptor binding affinity, and visualizes the general signaling pathways for the receptor classes it is believed to interact with.

Qualitative Receptor Binding and Selectivity Profile

While specific quantitative binding data (Kᵢ or IC₅₀ values) for Chlophedianol across a broad panel of receptors is not publicly available, its pharmacological effects suggest interactions with the following receptor systems:

  • Central Nervous System (Putative Primary Target): The primary antitussive effect of Chlophedianol is believed to be mediated through its action on the cough center in the medulla oblongata.[2][3] The precise molecular targets within this region have not been fully elucidated.

  • Histamine (B1213489) H1 Receptors: Chlophedianol exhibits antihistaminic properties, suggesting it acts as an antagonist or inverse agonist at H1 receptors.[4] This action may contribute to its use in coughs associated with allergic conditions.

  • Muscarinic Acetylcholine Receptors: The anticholinergic effects of Chlophedianol indicate that it is an antagonist at muscarinic receptors.[4] This could potentially lead to side effects such as dry mouth and blurred vision.

  • Sigma-1 Receptor: In contrast to some other antitussives, Chlophedianol is reported to bind poorly to the sigma-1 receptor, suggesting this receptor is not a primary target for its antitussive action.[5]

A comprehensive understanding of its selectivity would require screening against a broad range of receptors, including other histamine and muscarinic subtypes, as well as adrenergic, dopaminergic, and serotonergic receptors.

Data Presentation of Receptor Binding Affinity

In the absence of specific data for Chlophedianol, the following table illustrates how quantitative receptor binding data would be presented. The values are hypothetical and for illustrative purposes only.

Receptor TargetRadioligandTissue/Cell LineKᵢ (nM)Assay TypeReference
Histamine H₁[³H]-PyrilamineRecombinant CHO-K1Data Not AvailableRadioligand DisplacementN/A
Muscarinic M₁[³H]-PirenzepineHuman CortexData Not AvailableRadioligand DisplacementN/A
Muscarinic M₂[³H]-AF-DX 384Human HeartData Not AvailableRadioligaynd DisplacementN/A
Muscarinic M₃[³H]-4-DAMPHuman Submandibular GlandData Not AvailableRadioligand DisplacementN/A
Sigma-1[³H]-(+)-PentazocineGuinea Pig BrainData Not AvailableRadioligand DisplacementN/A

Experimental Protocols for Receptor Binding Assays

The determination of a compound's receptor binding affinity is typically achieved through in vitro radioligand binding assays. The following are generalized protocols for competitive displacement assays.

General Radioligand Displacement Assay

This method is used to determine the affinity (Kᵢ) of a test compound (Chlophedianol) by measuring its ability to displace a known radioligand from a receptor.

4.1.1 Materials

  • Receptor Source: Homogenates of tissues or membranes from cell lines expressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.

  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., Tris-HCl, HEPES).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

4.1.2 Method

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Prep Receptor Preparation Incubation Incubate Receptor, Radioligand, and Chlophedianol Receptor Prep->Incubation Radioligand Prep Radioligand Preparation Radioligand Prep->Incubation Compound Prep Chlophedianol Dilutions Compound Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Fig. 1: General workflow for a radioligand displacement assay.

Signaling Pathways

The following diagrams illustrate the general signaling pathways for the receptor families that Chlophedianol is presumed to interact with.

Histamine H1 Receptor Signaling Pathway (Antagonism)

Chlophedianol, as a histamine H1 receptor antagonist, would block the binding of histamine and inhibit the subsequent Gq/11-mediated signaling cascade.

cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 Histamine Histamine Histamine->H1R Binds Chlophedianol Chlophedianol Chlophedianol->H1R Blocks PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) PKC->Cellular_Response Ca_release->Cellular_Response cluster_membrane Cell Membrane mAChR Muscarinic Receptor (e.g., M1, M3, M5) Gq Gq/11 mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 ACh Acetylcholine (ACh) ACh->mAChR Binds Chlophedianol Chlophedianol Chlophedianol->mAChR Blocks PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., smooth muscle contraction, gland secretion) PKC->Cellular_Response Ca_release->Cellular_Response cluster_er Endoplasmic Reticulum S1R Sigma-1 Receptor BiP BiP (Chaperone) S1R->BiP Interaction Dissociation BiP Dissociation S1R->Dissociation Ligand Sigma-1 Ligand (e.g., Agonist) Ligand->S1R Binds Chlophedianol Chlophedianol (Poor Affinity) Chlophedianol->S1R Weakly Binds/ No Significant Effect Modulation Modulation of Ion Channels & Signaling Proteins Dissociation->Modulation Leads to

References

The Advent of a Novel Antitussive: The Early Discovery and Development of Chlophedianol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of the Preclinical and Initial Clinical Investigations into a Centrally Acting Cough Suppressant

Introduction

In the mid-20th century, the quest for effective and non-addictive antitussive agents was a significant focus of pharmaceutical research. While opioids like codeine were the standard of care, their undesirable side effects, including sedation, constipation, and the potential for abuse, spurred the search for safer alternatives. It was within this context that Chlophedianol, a non-narcotic, centrally acting antitussive, emerged as a promising candidate. This technical guide provides a comprehensive overview of the early discovery and development history of Chlophedianol, detailing its synthesis, initial pharmacological screening, preclinical studies, and early clinical evaluations. The information is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the foundational science that brought this compound from the laboratory to clinical consideration.

The Genesis of Chlophedianol: Chemical Synthesis

Chlophedianol, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, is a diarylmethane derivative. Its synthesis involves a multi-step process. An early method for its preparation is outlined as follows:

  • Mannich Reaction: The synthesis commences with a Mannich reaction involving o-chloroacetophenone, paraformaldehyde, and dimethylamine (B145610) hydrochloride in an organic solvent, catalyzed by an acidic catalyst. This reaction yields 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.

  • Neutralization: The resulting hydrochloride salt is then subjected to a neutralization reaction with an alkali to produce the free base, 1-o-chlorophenyl-3-dimethylamino-1-acetone.

  • Grignard or Phenyl Lithium Addition: The key step to form the tertiary alcohol is the addition of a phenyl group to the ketone. This is achieved through a Grignard reaction with phenylmagnesium bromide or an addition reaction with phenyl lithium in an organic solvent. This step creates the Chlophedianol base.

  • Salt Formation: Finally, the Chlophedianol base is reacted with hydrochloric acid to produce the more stable and water-soluble salt, Chlophedianol hydrochloride, which is the form used in pharmaceutical preparations.

This synthetic pathway provided a reliable method for producing the quantities of Chlophedianol necessary for the subsequent extensive pharmacological and toxicological evaluations.

Early Pharmacological Screening and Mechanism of Action

Chlophedianol was identified as a potential antitussive through rigorous pharmacological screening programs typical of the era, which relied heavily on animal models to assess efficacy and safety.

Antitussive Activity in Animal Models

The primary screening for antitussive activity involved inducing cough in animal models and observing the inhibitory effect of the test compound. Common methods included:

  • Chemically-induced cough: Inhalation of irritant aerosols, such as citric acid or ammonia, by guinea pigs was a standard method to provoke a cough reflex. The frequency and intensity of coughing were measured before and after the administration of Chlophedianol.

  • Mechanically-induced cough: Mechanical stimulation of the trachea in anesthetized animals, such as cats or dogs, was another method used to elicit a cough reflex.

  • Electrically-induced cough: Direct electrical stimulation of the afferent vagal nerve fibers in the neck of anesthetized animals also served as a reliable method for inducing cough.

Early studies demonstrated that Chlophedianol was effective in suppressing cough in these models. It was noted for having a potency comparable to or, in some cases, greater than codeine, but with a longer duration of action and a more favorable safety profile.[1]

Proposed Mechanism of Action

From its initial investigation, Chlophedianol was characterized as a centrally acting antitussive.[2][3] Its primary mechanism of action is the suppression of the cough reflex by directly targeting the cough center located in the medulla oblongata of the brainstem.[3] By depressing the neuronal activity in this region, Chlophedianol reduces the frequency and intensity of the cough reflex.

Further pharmacological profiling revealed that Chlophedianol also possesses other properties that may contribute to its overall therapeutic effect:

  • Local Anesthetic Properties: Chlophedianol exhibits a mild local anesthetic effect, which can help to soothe the irritated mucosa of the pharynx and upper airways, thereby reducing the peripheral stimuli that can trigger a cough.[2]

  • Antihistaminic and Anticholinergic Activity: The compound also has demonstrated weak antihistaminic and anticholinergic (atropine-like) properties. While not its primary mode of action for cough suppression, these activities could play a role in reducing bronchospasm and secretions associated with certain types of cough.

The proposed signaling pathway for Chlophedianol's central antitussive effect is illustrated in the following diagram:

G cluster_periphery Peripheral Airways cluster_cns Central Nervous System (CNS) cluster_muscles Respiratory Muscles Irritant Irritant Cough_Receptors Cough Receptors Irritant->Cough_Receptors Stimulation Afferent_Nerve Afferent Nerve (Vagus) Cough_Receptors->Afferent_Nerve Signal Transmission Cough_Center Cough Center (Medulla Oblongata) Efferent_Nerve Efferent Nerve Cough_Center->Efferent_Nerve Signal to Cough Cough Cough Efferent_Nerve->Cough Chlophedianol Chlophedianol Chlophedianol->Cough_Center Inhibition

Proposed Central Antitussive Mechanism of Chlophedianol.

Preclinical Studies: Efficacy and Safety Profile

The seminal 1960 publication, "this compound: A New Antitussive Agent" by E.M. Boyd and C.E. Boyd, provides a detailed account of the early preclinical evaluation of Chlophedianol.[4][5]

Experimental Protocols

Acute Toxicity (LD50) Determination:

  • Animal Model: Albino rats.

  • Methodology: Graded single doses of this compound were administered orally and intraperitoneally to groups of rats. The animals were observed for 72 hours, and the dose at which 50% of the animals died (LD50) was calculated.

Antitussive Efficacy on Respiratory Tract Fluid:

  • Animal Models: Rabbits and cats.

  • Methodology: The volume of respiratory tract fluid was collected over a set period before and after the administration of Chlophedianol. The drug was administered orally and subcutaneously at various doses. This experiment aimed to determine if the antitussive effect was associated with a decrease in respiratory secretions.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the early preclinical studies on Chlophedianol.

Toxicity Data
Parameter Value (mg/kg)
Oral LD50 (Rats)550 ± 25
Intraperitoneal LD50 (Rats)150 ± 12
Effect on Respiratory Tract Fluid (Rabbits)
Dose (mg/kg, oral) Mean % Decrease in Fluid Volume
2.010
6.025
18.040
54.055
162.060
Effect on Respiratory Tract Fluid (Cats)
Dose (mg/kg, subcutaneous) Mean % Decrease in Fluid Volume
1.015
3.030
9.045
27.060
81.065

The results indicated that Chlophedianol possessed a significant dose-dependent antitussive effect, as evidenced by the reduction in respiratory tract fluid, which was considered an indirect measure of cough suppression in this experimental setup. The acute toxicity data suggested a reasonable safety margin for the anticipated therapeutic doses.

The general workflow for the preclinical evaluation of Chlophedianol is depicted below:

G Synthesis Chemical Synthesis of Chlophedianol HCl Screening Pharmacological Screening (Animal Models) Synthesis->Screening Toxicity Acute Toxicity Studies (LD50 in Rats) Screening->Toxicity Efficacy Antitussive Efficacy Studies (Rabbits & Cats) Screening->Efficacy Clinical_Trials Early Clinical Trials (Human Subjects) Toxicity->Clinical_Trials Efficacy->Clinical_Trials

Preclinical Development Workflow for Chlophedianol.

Early Clinical Evaluations

Following the promising preclinical data, Chlophedianol advanced to clinical trials in human subjects to assess its efficacy and safety in treating cough.

A Comparative Clinical Trial (1982)

A notable double-blind, randomized clinical trial published in 1982 compared the antitussive efficacy of this compound with isoaminile (B1672210) citrate (B86180).[1]

Experimental Protocol:

  • Study Design: A comparative, randomized, double-blind interpatient study.

  • Subjects: 66 patients with cough associated with various chest diseases and 12 healthy volunteers for experimentally induced cough.

  • Methodology for Induced Cough: In the healthy volunteers, cough was induced, and the antitussive effect of a single dose of Chlophedianol (20 mg) was compared to isoaminile (40 mg).

  • Methodology for Pathological Cough: In patients, the efficacy of Chlophedianol (20 mg, three times daily) was compared to isoaminile (40 mg, three times daily) over a period of seven days. Cough suppression was evaluated using 3-hour and 24-hour cough counts.

  • Outcome Measures: The primary outcome was the reduction in cough frequency. Secondary outcomes included changes in Peak Expiratory Flow Rate (PEFR) and the incidence of side effects.

Key Findings:

  • In experimentally induced cough, a 20 mg dose of Chlophedianol was as effective as 40 mg of isoaminile, with the latter having a slightly longer duration of action.[1]

  • In patients with pathological cough, Chlophedianol (20 mg, 3x daily) was as effective as isoaminile (40 mg, 3x daily) in suppressing cough.[1]

  • Chlophedianol was well-tolerated, with few and mild side effects reported. One subject in the Chlophedianol group developed an allergic skin rash.[1]

Conclusion

The early discovery and development of Chlophedianol represent a classic example of mid-20th-century pharmaceutical research. Through a combination of rational chemical synthesis, systematic pharmacological screening in animal models, and carefully designed preclinical and clinical studies, Chlophedianol was identified as a potent, centrally acting, non-narcotic antitussive agent. The foundational research conducted in the late 1950s and early 1960s established its efficacy and safety profile, paving the way for its eventual use as an over-the-counter medication for the symptomatic relief of dry, irritating cough. The detailed experimental protocols and quantitative data from these early investigations provide valuable insights for today's researchers in the ongoing quest for novel and improved antitussive therapies.

References

A Technical Guide to the Solubility of Chlophedianol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlophedianol hydrochloride in various organic solvents. The information presented herein is curated from publicly available scientific literature and technical data sheets to support research and development activities.

Executive Summary

This compound is a centrally-acting antitussive agent. Understanding its solubility profile is critical for formulation development, analytical method design, and preclinical studies. This document summarizes the available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow. A notable observation is the conflicting information regarding its aqueous solubility, which is addressed in this guide.

Solubility Profile of this compound

The solubility of this compound has been reported in several organic solvents. The data is a mix of quantitative and qualitative descriptions. For context, the solubility of the free base, chlophedianol, is also included where available, as it is noted to be more soluble in organic solvents than in water[1][2].

Quantitative Solubility Data

A key quantitative finding is the high solubility of this compound in dimethyl sulfoxide (B87167) (DMSO).

SolventChemical FormulaSolubility (mg/mL)Molarity (mM)Temperature (°C)MethodNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS125383.13Not SpecifiedExperimentalUltrasonic assistance may be needed. Hygroscopic DMSO can affect solubility[3][4].
WaterH₂O0.0621~0.19Not SpecifiedPredictedALOGPS prediction[5]. This contrasts with some qualitative reports.
Qualitative Solubility Data

Qualitative solubility descriptions for this compound and its free base are summarized below.

CompoundSolventSolubility Description
This compound WaterSoluble[3], Insoluble[6][7], Not in water[7]
MethanolSlightly Soluble[8]
ChloroformSlightly Soluble[8]
Water/Acetonitrile (50/50 v/v)Soluble (used for HPLC sample preparation)[9]
Methanol/Acetonitrile (65:35 v/v)Soluble (used as UPLC mobile phase)[10]
Chlophedianol (Free Base) Lower AlcoholsFreely Soluble[2]
Ethyl AcetateFreely Soluble[2]
AcetoneFreely Soluble[2]
WaterSlightly Soluble[2]
ChloroformSlightly Soluble[2]

Note on Water Solubility Discrepancy: There are conflicting reports regarding the water solubility of this compound. While some sources describe it as "soluble"[3], others state it is "insoluble" or "not in water"[6][7]. A predicted value suggests very low solubility (0.0621 mg/mL)[5]. This discrepancy may arise from differences in experimental conditions (e.g., temperature, pH) or the definition of "soluble." Researchers should experimentally verify its aqueous solubility under their specific conditions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, based on the widely used shake-flask method[11][12] and general practices for active pharmaceutical ingredients (APIs)[13].

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Calibrated analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UPLC-UV)

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached[13].

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or other desired units, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis cluster_result Result A Add excess Chlophedianol HCl to solvent in a vial B Agitate at constant temperature (e.g., 24-48h) A->B C Allow excess solid to sediment B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute sample accurately E->F G Quantify using validated analytical method (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

G start Start prep Step 1: Preparation Add excess solid to solvent start->prep Input: Compound, Solvent equilibration Step 2: Equilibration Agitate at constant T for 24-48h prep->equilibration sampling Step 3: Sampling Filter supernatant to remove solid equilibration->sampling analysis Step 4: Analysis Dilute and quantify concentration sampling->analysis end End (Solubility Value) analysis->end Output: Concentration

Caption: Logical Steps in Solubility Measurement.

References

In Vitro Permeability of Chlophedianol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol hydrochloride, a centrally acting antitussive, is utilized for the symptomatic relief of dry, non-productive cough.[1][2][3] Its efficacy is dependent on its absorption and distribution to its site of action in the central nervous system. Understanding the intestinal permeability of this compound is therefore a critical aspect of its biopharmaceutical characterization. This technical guide provides an in-depth overview of the methodologies used to assess the in vitro permeability of this compound, offering detailed experimental protocols and data presentation to aid in drug development and research.

This compound is chemically described as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride.[1][4] Key physicochemical properties that influence its permeability are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₁Cl₂NO[3][4][5]
Molecular Weight326.26 g/mol [3][4]
Water Solubility (predicted)0.0621 mg/mL[4]
logP (predicted)3.51[4]
pKa (Strongest Basic) (predicted)8.87[4]
Polar Surface Area (predicted)23.47 Ų[4]

In Vitro Permeability Assessment

The assessment of a drug's potential for oral absorption is a cornerstone of preclinical development. In vitro permeability assays, such as the Caco-2 cell model and the Parallel Artificial Membrane Permeability Assay (PAMPA), are widely used to predict the in vivo intestinal absorption of drug candidates.[6][7] These models provide valuable insights into the mechanisms of drug transport across the intestinal epithelium.

Predicted Permeability Data

Table 2: Predicted Permeability and Absorption of this compound

ParameterPredictionPredicted ValueSource
Human Intestinal AbsorptionHigh0.9892DrugBank
Caco-2 PermeabilityHigh0.7603DrugBank
P-glycoprotein SubstrateSubstrate0.6468DrugBank

Experimental Protocols

The following sections detail representative protocols for conducting in vitro permeability studies of this compound using the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.[6][7] It utilizes a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses transporters and enzymes representative of the small intestine epithelium.[6][8]

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 12-well, 1.12 cm² surface area, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

  • Lucifer Yellow

  • This compound reference standard

  • Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)

  • LC-MS/MS grade solvents (e.g., acetonitrile (B52724), methanol (B129727), formic acid)

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Maintain the cell cultures for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[7] Change the culture medium every 2-3 days.

  • Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values > 200 Ω·cm² are typically considered suitable for permeability studies.

  • Further verify monolayer integrity using a paracellular marker like Lucifer Yellow. The apparent permeability (Papp) of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.

  • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

  • Pre-incubate the monolayers with HBSS in both the apical (AP) and basolateral (BL) compartments for 30 minutes at 37°C.

  • Prepare the transport solutions: Dissolve this compound and control compounds in HBSS to the desired final concentration (e.g., 10 µM). For AP to BL transport, use HBSS at pH 6.5 in the apical compartment and pH 7.4 in the basolateral compartment to mimic the pH gradient of the small intestine. For BL to AP transport, use HBSS at pH 7.4 in both compartments.

  • To initiate the transport experiment, replace the buffer in the donor compartment (AP for A-B transport, BL for B-A transport) with the transport solution.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.[7] Immediately replace the collected volume with fresh, pre-warmed HBSS of the same pH.

  • At the end of the experiment, collect samples from the donor compartment to determine the initial concentration.

  • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS. A suitable starting point for method development could be a UPLC method using a Hypersil BDS C18 column (100 mm x 2.1 mm, 1.7 µm) with a mobile phase of methanol and acetonitrile (65:35 v/v) and UV detection at 254 nm.[9] For higher sensitivity and selectivity, an LC-MS/MS method should be developed.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).

    • A is the surface area of the Transwell® membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor compartment.

  • Calculate the efflux ratio (ER) to assess the potential for active efflux:

    ER = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 is indicative of active efflux.

Caco2_Workflow cluster_prep Monolayer Preparation cluster_assay Permeability Experiment cluster_analysis Analysis & Calculation Caco2_Culture Caco-2 Cell Culture Seeding Seed cells on Transwell® inserts Caco2_Culture->Seeding Differentiation Differentiate for 18-22 days Seeding->Differentiation Integrity_Check Monolayer Integrity Check (TEER, Lucifer Yellow) Differentiation->Integrity_Check Pre_Incubation Pre-incubation with HBSS buffer Integrity_Check->Pre_Incubation Add_Drug Add Chlophedianol HCl to donor compartment Pre_Incubation->Add_Drug Incubation Incubate at 37°C Add_Drug->Incubation Sampling Sample from receiver compartment at time points Incubation->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Papp_Calc Calculate Papp Quantification->Papp_Calc ER_Calc Calculate Efflux Ratio Papp_Calc->ER_Calc

Caco-2 Permeability Assay Workflow

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability.[10] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[10][11][12]

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4 and other relevant pH values

  • This compound reference standard

  • Control compounds (e.g., compounds with known low and high passive permeability)

  • LC-MS/MS grade solvents

  • Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL per well) and allow the solvent to evaporate.[11]

  • Prepare the this compound and control compound solutions in buffer (e.g., PBS at pH 6.5) to the desired concentration (e.g., 100 µM).

  • Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).

  • Add the drug solutions to the donor plate wells.

  • Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate the effective permeability (Pe) in cm/s using a simplified equation:

    Pe = - [Vd * Va / ((Vd + Va) * A * t)] * ln(1 - [Ca] / Ceq)

    Where:

    • Vd and Va are the volumes of the donor and acceptor wells, respectively.

    • A is the surface area of the membrane.

    • t is the incubation time.

    • [Ca] is the drug concentration in the acceptor well.

    • Ceq is the equilibrium concentration.

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Permeation Experiment cluster_analysis Analysis Coat_Membrane Coat filter plate with lipid solution Fill_Plates Fill acceptor plate with buffer and donor plate with drug solution Coat_Membrane->Fill_Plates Prep_Solutions Prepare drug and buffer solutions Prep_Solutions->Fill_Plates Assemble_Sandwich Assemble donor and acceptor plates Fill_Plates->Assemble_Sandwich Incubation Incubate at room temp (4-16 hours) Assemble_Sandwich->Incubation Disassemble Separate plates Incubation->Disassemble Quantification Quantify drug concentration in donor and acceptor wells Disassemble->Quantification Pe_Calc Calculate Effective Permeability (Pe) Quantification->Pe_Calc

PAMPA Assay Workflow

Conclusion

While experimental data on the in vitro permeability of this compound is limited in publicly accessible literature, predictive models suggest it is a highly permeable compound. The detailed Caco-2 and PAMPA protocols provided in this guide offer a robust framework for experimentally determining its permeability characteristics. Such studies are essential for a comprehensive understanding of its biopharmaceutical properties and for supporting any formulation development or regulatory submissions. The generation of experimental permeability data would provide a more definitive classification of this compound within the Biopharmaceutics Classification System (BCS) and further elucidate its absorption mechanisms.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Chlophedianol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive, publicly available experimental dataset detailing the specific thermal stability and degradation profile of Chlophedianol Hydrochloride is limited. This guide provides a framework for the requisite studies, data presentation, and interpretation based on established principles of pharmaceutical stability analysis and information available for similar compounds. The experimental protocols and data tables herein are illustrative templates for the studies that should be conducted to generate a complete profile.

Introduction

This compound, a centrally acting antitussive agent, is utilized in the management of non-productive cough.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its thermal stability and degradation profile is paramount for ensuring its quality, safety, and efficacy throughout its shelf life. This technical guide outlines the critical aspects of investigating the thermal stability of this compound, from experimental design to data interpretation and presentation.

Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of the molecule, potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[2]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValueReference
Chemical Name1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride[3]
Molecular FormulaC₁₇H₂₁Cl₂NO[4]
Molecular Weight326.26 g/mol [4]
AppearanceWhite to off-white solid powder[5]
Storage ConditionsDry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[4]

Thermal Stability Analysis

Thermoanalytical techniques are fundamental in characterizing the solid-state stability of a drug substance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key methods in this assessment.

Experimental Protocols

3.1.1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, heat of fusion, and detect any polymorphic transitions or solid-state interactions.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The onset and peak temperatures of the melting endotherm are recorded.

3.1.2. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and determine the temperature at which decomposition begins, as well as the pattern of mass loss upon heating.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at 50 mL/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Expected Data Presentation

The data generated from these analyses should be summarized in a clear, tabular format.

Table 1: Thermoanalytical Data for this compound

Analytical TechniqueParameterObserved Value
DSCOnset of Melting (°C)Data not available
Peak of Melting (°C)Data not available
Heat of Fusion (J/g)Data not available
TGAOnset of Decomposition (°C)Data not available
Mass Loss at 300 °C (%)Data not available
Residue at 600 °C (%)Data not available

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products that could form under various environmental conditions, which helps in establishing degradation pathways and validating stability-indicating analytical methods.[2]

Experimental Protocols

4.1.1. General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating UPLC/HPLC method.

4.1.2. Stress Conditions

  • Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and reflux at 70°C for a specified period (e.g., 3 hours).[6]

  • Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH and reflux at 70°C for a specified period (e.g., 3 hours).[6]

  • Neutral Hydrolysis: Reflux the drug solution in water at 70°C for a specified period (e.g., 3 hours).[6]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period.[7]

  • Thermal Degradation (in solution): Heat the drug solution at a specified temperature (e.g., 70°C) for a defined duration.

  • Thermal Degradation (solid state): Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the drug solution and solid drug substance to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Analytical Methodology

A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent drug from its degradation products. A UPLC method has been developed for the estimation of this compound in syrup dosage form.[8]

Illustrative UPLC Method Parameters:

  • Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)[8]

  • Mobile Phase: Gradient elution with methanol and acetonitrile (B52724) (65:35 v/v)[8]

  • Flow Rate: 0.1 mL/min[8]

  • Detection: UV at 254 nm[8]

  • Column Temperature: 25 °C

Data Presentation

The results of the forced degradation studies should be presented in a summary table.

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionTime% Assay of Chlophedianol HCl% DegradationNumber of Degradation Products
0.1 M HCl (70 °C)SpecifyData not availableData not availableData not available
0.1 M NaOH (70 °C)SpecifyData not availableData not availableData not available
H₂O (70 °C)SpecifyData not availableData not availableData not available
3% H₂O₂ (RT)SpecifyData not availableData not availableData not available
Thermal (80 °C, solid)SpecifyData not availableData not availableData not available
Photolytic (UV/Vis)SpecifyData not availableData not availableData not available

Degradation Pathway and Product Identification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for the identification and structural elucidation of degradation products.

Experimental Protocol
  • Apparatus: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

  • Sample Analysis: The stressed samples showing significant degradation are injected into the LC-MS system.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ionization modes. MS/MS fragmentation data is collected for the parent drug and all significant degradation products.

  • Structure Elucidation: The elemental composition of the degradation products is determined from the accurate mass measurements. The fragmentation patterns are then analyzed to propose the chemical structures of the degradants.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported in the reviewed literature, potential degradation pathways can be hypothesized based on its chemical structure.

  • Hydrolysis: The ether linkage, although generally stable, could be susceptible to cleavage under harsh acidic or basic conditions.

  • Oxidation: The tertiary amine is a potential site for N-oxidation. The aromatic rings could also be susceptible to hydroxylation.

  • Elimination: Dehydration involving the tertiary alcohol is a plausible thermal degradation pathway.

Visualizations

The following diagrams illustrate the typical workflows and relationships in a thermal stability and degradation study.

Experimental_Workflow cluster_thermo Thermoanalytical Studies cluster_forced Forced Degradation Studies cluster_analysis Analytical Characterization DSC Differential Scanning Calorimetry (DSC) Thermal Profile Thermal Profile DSC->Thermal Profile TGA Thermogravimetric Analysis (TGA) Degradation Profile Degradation Profile TGA->Degradation Profile Acid Acid Hydrolysis UPLC_HPLC Stability-Indicating UPLC/HPLC Method Acid->UPLC_HPLC Base Base Hydrolysis Base->UPLC_HPLC Neutral Neutral Hydrolysis Neutral->UPLC_HPLC Oxidation Oxidation Oxidation->UPLC_HPLC Thermal Thermal Stress Thermal->UPLC_HPLC Photo Photolytic Stress Photo->UPLC_HPLC LC_MS LC-MS/MS for Product Identification UPLC_HPLC->LC_MS Purity & Degradation Quantification Purity & Degradation Quantification UPLC_HPLC->Purity & Degradation Quantification Degradation Product Structure Degradation Product Structure LC_MS->Degradation Product Structure API This compound API API->DSC API->TGA API->Acid API->Base API->Neutral API->Oxidation API->Thermal API->Photo

Caption: Workflow for Thermal Stability and Degradation Analysis.

Degradation_Logic cluster_stress Stress Conditions cluster_reaction Degradation Reactions cluster_outcome Potential Outcomes Heat Heat Thermolysis Thermolysis Heat->Thermolysis Light Light Photolysis Photolysis Light->Photolysis Moisture Moisture/pH Hydrolysis Hydrolysis Moisture->Hydrolysis Oxygen Oxygen Oxidation_Reaction Oxidation Oxygen->Oxidation_Reaction Loss_Potency Loss of Potency Thermolysis->Loss_Potency Formation_Impurities Formation of Impurities Thermolysis->Formation_Impurities Physical_Change Physical Changes Thermolysis->Physical_Change Photolysis->Loss_Potency Photolysis->Formation_Impurities Hydrolysis->Loss_Potency Hydrolysis->Formation_Impurities Oxidation_Reaction->Loss_Potency Oxidation_Reaction->Formation_Impurities

Caption: Relationship between Stressors and Degradation Outcomes.

Conclusion

A comprehensive evaluation of the thermal stability and degradation profile of this compound is a critical component of its pharmaceutical development and ensures the quality and safety of the final drug product. This guide provides a robust framework for conducting the necessary studies, including thermoanalytical techniques and forced degradation under various stress conditions. While specific experimental data for this compound remains to be published, the methodologies and data presentation formats outlined here serve as a best-practice template for researchers and scientists in the field. The elucidation of degradation pathways and identification of degradation products through techniques like LC-MS are essential for building a complete stability profile.

References

Methodological & Application

Application Notes and Protocol for the Quantification of Chlophedianol Hydrochloride using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Chlophedianol Hydrochloride in bulk drug substance and pharmaceutical syrup formulations. The described method is based on a validated Ultra-Performance Liquid Chromatography (UPLC) technique, adapted for standard HPLC instrumentation, ensuring high sensitivity, specificity, and reproducibility.[1][2] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and research purposes.

Introduction

This compound, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride, is a centrally acting antitussive agent used for the treatment of dry cough.[1][3] It also exhibits local anesthetic and antihistamine properties.[1][4] Accurate and precise quantification of this compound in pharmaceutical preparations is crucial for ensuring product quality and therapeutic efficacy. This document outlines a robust HPLC method, including detailed experimental protocols and validation parameters, to meet the analytical needs of the pharmaceutical industry.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following chromatographic parameters have been optimized for this analysis:

ParameterSpecification
HPLC System A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Column Hypersil BDS C18, 100 mm x 2.1 mm, 1.7 µm (or a comparable C18 column, e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727) and Acetonitrile (B52724) in a 65:35 (v/v) ratio with 0.5 M phosphate (B84403) buffer (pH adjusted to 4.5 with triethylamine).
Flow Rate 0.1 mL/min (for 2.1 mm ID column); may be adjusted for other column dimensions (e.g., 1.0 mL/min for 4.6 mm ID).
Detection Wavelength 254 nm
Column Temperature 25°C
Injection Volume 10 µL
Internal Standard Acetaminophen (100 µg/mL)
Run Time Approximately 5 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Prepare a 0.5 M phosphate buffer and adjust the pH to 4.5 using triethylamine.

  • Mix HPLC grade methanol and acetonitrile in a 65:35 volume/volume ratio.

  • Combine the methanol/acetonitrile mixture with the phosphate buffer.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add about 50 mL of the mobile phase and sonicate to dissolve. Make up the volume to 100 mL with the mobile phase.[3]

  • Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 20 µg/mL to 100 µg/mL by diluting with the mobile phase.[1][2] These solutions are used to construct the calibration curve.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Acetaminophen reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[3]

Sample Preparation (Syrup Formulation)
  • Accurately measure a volume of the syrup formulation equivalent to a known amount of this compound (e.g., 5 mL of a 25 mg/5 mL syrup).

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the calibration curve (20-100 µg/mL).

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[2] The key validation parameters are summarized in the table below:

Validation ParameterResult
Linearity Range 20 - 100 µg/mL
Correlation Coefficient (r²) > 0.996
Limit of Detection (LOD) 2.094 µg/mL
Limit of Quantification (LOQ) 6.3466 µg/mL
Precision (%RSD) Intraday: 0.15%, Interday: 0.14%
Accuracy (% Recovery) 98.0% - 102.0% (based on recovery studies)
Specificity No interference from excipients was observed.

Data Presentation

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (Arbitrary Units)
20(Example Value)
40(Example Value)
60(Example Value)
80(Example Value)
100(Example Value)
Regression Equation y = 86973x + 4341977
Correlation Coefficient (r²) 0.9965
Table 2: Precision Data
Precision Type% Relative Standard Deviation (%RSD)
Intraday 0.15
Interday 0.14
Table 3: Accuracy (Recovery) Data
Spiking LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50% (Example Value)(Example Value)(e.g., 99.5)
100% (Example Value)(Example Value)(e.g., 100.2)
150% (Example Value)(Example Value)(e.g., 99.8)
Average % Recovery (e.g., 99.8)

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_hplc cluster_data prep Preparation hplc_analysis HPLC Analysis sample_prep Sample Preparation (Syrup Dilution & Filtration) injection Inject Sample/Standard (10 µL) sample_prep->injection std_prep Standard Preparation (Stock & Working Standards) std_prep->injection mobile_phase_prep Mobile Phase Preparation (Methanol:Acetonitrile:Buffer) mobile_phase_prep->injection data_processing Data Processing separation Chromatographic Separation (C18 Column, 25°C) injection->separation detection UV Detection (254 nm) separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Chlophedianol HCl calibration->quantification

Caption: HPLC analysis workflow for this compound quantification.

Conclusion

The HPLC method detailed in this application note is suitable for the accurate and precise quantification of this compound in both bulk drug and syrup formulations. The method is specific, linear over a practical concentration range, and robust, making it ideal for routine quality control analysis and research applications in the pharmaceutical industry.

References

Ultra-performance liquid chromatography (UPLC) analysis of Chlophedianol Hydrochloride in syrup formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Chlophedianol Hydrochloride in syrup formulations using Ultra-Performance Liquid Chromatography (UPLC). The protocols are based on established and validated methods to ensure accuracy, precision, and robustness.

Introduction

This compound is a centrally acting cough suppressant commonly found in cough syrup formulations. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for quality control and regulatory compliance. Ultra-Performance Liquid Chromatography (UPLC) offers a rapid and sensitive method for the determination of this compound, ensuring efficient analysis without compromising data quality. This application note outlines the UPLC method, validation parameters, and detailed protocols for sample and standard preparation.

UPLC Method and Chromatographic Conditions

A specific and accurate UPLC method has been developed for the estimation of this compound in bulk drug and syrup dosage forms.[1][2] The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, allowing for a short retention time and efficient analysis.

Table 1: UPLC Chromatographic Conditions

ParameterSpecification
UPLC System Acquity, Waters UPLC system with a 2695 binary gradient pump, inbuilt auto-sampler, column oven, and Water 2996 wavelength absorbance detector
Column Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Methanol and Acetonitrile (65:35 v/v)[1][2]
Flow Rate 0.1 ml/min[1][2]
Detection Wavelength 254 nm[1][2]
Injection Volume Not specified, typically 1-5 µL for UPLC
Column Temperature Ambient (unless specified otherwise)
Retention Time 1.130 ± 0.005 min[1][2]
Data Acquisition Empower 2 software

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[1][2][3]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 20-100 µg/ml[1][2]
Correlation Coefficient (r²) 0.9965[3]
Limit of Detection (LOD) 2.094 µg/ml[1][2]
Limit of Quantification (LOQ) 6.3466 µg/ml[1][2]
Intraday Precision (%RSD) 0.15%[1]
Interday Precision (%RSD) 0.14%[1]
Accuracy (Recovery) Not explicitly quantified in the provided text, but stated as accurate based on recovery studies at 50, 100, and 150% spiking levels.[1]
Robustness The method is robust with respect to small, deliberate changes in temperature (± 2°C), flow rate (± 0.1ml/min), and detection wavelength (± 2nm), with %RSD < 2%.[1][3]

Experimental Protocols

Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound working standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase (Methanol:Acetonitrile 65:35 v/v).

  • Sonicate the flask for 10 minutes to ensure complete dissolution.[3]

  • Bring the solution to volume with the mobile phase.

  • Filter the solution through a 0.20 µm membrane filter before injection.[1]

Preparation of Sample Solution
  • Accurately measure a volume of the syrup formulation equivalent to 10 mg of this compound.

  • Transfer the measured syrup into a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase.

  • Sonicate for 10-15 minutes to ensure complete extraction of the drug.

  • Bring the solution to volume with the mobile phase.

  • Filter the solution through a 0.20 µm membrane filter to remove any undissolved excipients before injection.[1]

Calibration Curve Preparation
  • From the 100 µg/mL standard stock solution, prepare a series of calibration standards by appropriate dilution with the mobile phase to cover the linearity range of 20-100 µg/mL.

  • Inject each standard solution into the UPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

Diagrams

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis Standard Weigh 10mg Chlophedianol HCl Standard Standard_Dissolve Dissolve in 100mL Mobile Phase Standard->Standard_Dissolve Syrup Measure Syrup (equivalent to 10mg Chlophedianol HCl) Syrup_Extract Extract in 100mL Mobile Phase Syrup->Syrup_Extract Standard_Filter Filter (0.20µm) Standard_Dissolve->Standard_Filter Syrup_Filter Filter (0.20µm) Syrup_Extract->Syrup_Filter UPLC_System Acquity UPLC System Column: Hypersil BDS C18 Mobile Phase: MeOH:ACN (65:35) Flow Rate: 0.1 mL/min Detection: 254 nm Standard_Filter->UPLC_System Inject Standard Syrup_Filter->UPLC_System Inject Sample Data_Acquisition Data Acquisition (Empower 2) UPLC_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the UPLC analysis of this compound in syrup.

Logical_Relationship cluster_validation_params Validation Parameters Method_Development Method Development Method_Validation Method Validation (ICH) Method_Development->Method_Validation Routine_Analysis Routine QC Analysis Method_Validation->Routine_Analysis Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Logical relationship of analytical method development, validation, and routine analysis.

References

Application Notes and Protocols for In Vivo Antitussive Efficacy Evaluation of Chlophedianol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol hydrochloride is a centrally acting antitussive agent effective in the suppression of cough.[1][2] Its mechanism of action involves the depression of the cough center in the medulla oblongata of the brainstem, which reduces the frequency and intensity of the cough reflex.[1][2] Unlike opioid-based antitussives, this compound is a non-narcotic compound with a lower potential for abuse.[2] Additionally, it possesses mild local anesthetic and antihistaminic properties, which may contribute to its therapeutic effect by soothing throat irritation.[2] To rigorously evaluate the antitussive efficacy of this compound preclinically, several well-established in vivo animal models are utilized. These models employ chemical irritants to induce a reliable and quantifiable cough response in conscious animals, allowing for the assessment of pharmacological interventions.

This document provides detailed application notes and protocols for three commonly employed models for antitussive drug evaluation: the citric acid-induced cough model in guinea pigs, the capsaicin-induced cough model in rodents, and the sulfur dioxide-induced cough model in mice.

Mechanism of Action of this compound

This compound exerts its antitussive effect primarily through its action on the central nervous system (CNS). Upon oral administration, it is absorbed and crosses the blood-brain barrier to act on the cough center located in the medulla oblongata. By suppressing neuronal activity in this region, it raises the threshold for the cough reflex. While the precise molecular targets are not fully elucidated, its central action is the primary contributor to its efficacy in reducing cough.

cluster_periphery Peripheral Stimuli cluster_cns Central Nervous System Cough Stimuli Cough Stimuli Cough Center (Medulla) Cough Center (Medulla) Cough Stimuli->Cough Center (Medulla) Afferent Signal Cough Reflex Cough Reflex Cough Center (Medulla)->Cough Reflex Efferent Signal Chlophedianol HCl Chlophedianol HCl Chlophedianol HCl->Cough Center (Medulla) Inhibits

Proposed Mechanism of Action for this compound.

Quantitative Data Presentation

A comprehensive search of the scientific literature did not yield specific quantitative preclinical data (e.g., ED50, dose-dependent percentage of cough inhibition) for this compound in the citric acid-induced, capsaicin-induced, or sulfur dioxide-induced cough models. However, clinical studies in humans have demonstrated its efficacy. For instance, in a study on experimentally induced cough in human subjects, 20 mg of chlophedianol was found to be as effective as 40 mg of isoaminile (B1672210) citrate (B86180) in suppressing cough.[2] In patients with cough associated with chest diseases, chlophedianol (20 mg, three times daily) was also as effective as isoaminile citrate (40 mg, three times daily).[2] The tables below are structured to accommodate data from future preclinical studies.

Table 1: Efficacy of this compound in the Citric Acid-Induced Cough Model in Guinea Pigs

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Coughs (Mean ± SEM)% Inhibition
Vehicle Control-p.o.Data Not Available-
Chlophedianol HClTBDp.o.Data Not AvailableTBD
Chlophedianol HClTBDp.o.Data Not AvailableTBD
Chlophedianol HClTBDp.o.Data Not AvailableTBD
Positive Control (e.g., Codeine)TBDp.o.Data Not AvailableTBD

Table 2: Efficacy of this compound in the Capsaicin-Induced Cough Model in Rodents

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Coughs (Mean ± SEM)% Inhibition
Vehicle Control-p.o.Data Not Available-
Chlophedianol HClTBDp.o.Data Not AvailableTBD
Chlophedianol HClTBDp.o.Data Not AvailableTBD
Chlophedianol HClTBDp.o.Data Not AvailableTBD
Positive Control (e.g., Codeine)TBDp.o.Data Not AvailableTBD

Table 3: Efficacy of this compound in the Sulfur Dioxide-Induced Cough Model in Mice

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Coughs (Mean ± SEM)% Inhibition
Vehicle Control-p.o.Data Not Available-
Chlophedianol HClTBDp.o.Data Not AvailableTBD
Chlophedianol HClTBDp.o.Data Not AvailableTBD
Chlophedianol HClTBDp.o.Data Not AvailableTBD
Positive Control (e.g., Codeine)TBDp.o.Data Not AvailableTBD

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of the antitussive efficacy of this compound.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a widely used and reliable model for screening potential antitussive agents.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Positive control (e.g., Codeine phosphate)

  • Citric acid solution (0.2 M to 0.6 M in sterile saline)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis software

Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Dosing: Administer this compound, vehicle, or the positive control orally (p.o.) via gavage. A typical pre-treatment time is 60 minutes before the citric acid challenge.

  • Cough Induction: Place each guinea pig individually in the whole-body plethysmograph chamber and allow a 5-minute adaptation period.

  • Exposure: Expose the animal to an aerosol of the citric acid solution generated by an ultrasonic nebulizer for a fixed period, typically 5-10 minutes.

  • Data Collection: Record the number of coughs during the exposure period. Coughs are characterized by a distinctive explosive sound and a sharp thoracic contraction, which can be visually observed and audibly recorded. The pressure changes within the plethysmograph can also be used for objective quantification.

  • Data Analysis: Calculate the mean number of coughs for each treatment group. The percentage inhibition of the cough reflex is determined using the following formula: % Inhibition = [1 - (Mean coughs in treated group / Mean coughs in vehicle group)] x 100

cluster_setup Experimental Setup Animal Acclimatization Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Placement in Plethysmograph Placement in Plethysmograph Dosing->Placement in Plethysmograph Citric Acid Exposure Citric Acid Exposure Placement in Plethysmograph->Citric Acid Exposure Data Collection Data Collection Citric Acid Exposure->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Workflow for Citric Acid-Induced Cough Model.
Capsaicin-Induced Cough Model in Rodents

Capsaicin (B1668287), the pungent component of chili peppers, is a potent tussigenic agent that acts via the TRPV1 receptor on sensory nerves.

Materials:

  • Mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley)

  • This compound

  • Vehicle

  • Positive control

  • Capsaicin solution (e.g., 30-60 µM in saline with a small percentage of ethanol (B145695) and Tween 80 to aid dissolution)

  • Exposure chamber

  • Nebulizer

  • Sound recording equipment

Procedure:

  • Acclimatization: As described for the citric acid model.

  • Dosing: Administer the test compounds orally 30-60 minutes prior to capsaicin exposure.

  • Cough Induction: Place the animal in the exposure chamber.

  • Exposure: Nebulize the capsaicin solution into the chamber for a set duration, typically 5-10 minutes.

  • Data Collection: Record the number of coughs during and immediately after the exposure period.

  • Data Analysis: Analyze the data as described for the citric acid model.

Sulfur Dioxide-Induced Cough Model in Mice

Inhalation of sulfur dioxide (SO₂) gas is another effective method for inducing cough in mice.

Materials:

  • Mice (e.g., Swiss albino)

  • This compound

  • Vehicle

  • Positive control (e.g., Codeine sulfate)

  • Glass desiccator or exposure chamber

  • Sulfur dioxide source (e.g., reaction of sodium sulfite (B76179) with sulfuric acid)

  • Stethoscope or microphone for cough detection

Procedure:

  • Acclimatization: As previously described.

  • Dosing: Administer the test substances orally, typically 60 minutes before SO₂ exposure.

  • Cough Induction: Place the mouse in the exposure chamber.

  • Exposure: Introduce a controlled concentration of SO₂ gas into the chamber for a short period (e.g., 45 seconds).[3] The gas can be generated by adding a specific volume of sulfuric acid to a sodium sulfite solution.

  • Data Collection: After exposure, immediately transfer the mouse to an observation chamber and count the number of coughs for a defined period (e.g., 5 minutes).[3]

  • Data Analysis: Calculate the percentage inhibition of cough as previously described.

References

Development of a Pediatric Oral Solution for Chlophedianol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a stable, palatable, and effective pediatric oral solution of Chlophedianol Hydrochloride. The protocols outlined below are based on established scientific principles and regulatory considerations for pediatric drug development.

Introduction to this compound

This compound is a centrally acting antitussive agent used for the relief of dry, irritating coughs.[1][2] It acts on the cough center in the brain to suppress the cough reflex.[1][2][3] For pediatric populations, an oral liquid formulation is preferable due to ease of swallowing and flexible dosing.[4] Key challenges in developing a pediatric oral solution include taste-masking of the active pharmaceutical ingredient (API), ensuring the safety of excipients in children, and maintaining the chemical and physical stability of the formulation throughout its shelf-life.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing a robust oral solution.

PropertyValueSource
Chemical Formula C17H21Cl2NO[5][6]
Molecular Weight 326.26 g/mol [5][7]
Appearance White to off-white crystalline powder[7]
Solubility Soluble in water[7]
pKa (Strongest Basic) 8.87 (Predicted)[5]
pKa (Strongest Acidic) 13.18 (Predicted)[5]
LogP 3.51 (Predicted)[5]

Formulation Development Strategy

The development of a pediatric oral solution for this compound should follow a systematic approach, from excipient selection to final formulation optimization.

Excipient Selection

The choice of excipients is critical and must prioritize safety in the pediatric population. Excipients should be selected from regulatory agency-approved lists for pediatric use.

Excipient CategoryExamplePurposeConsiderations for Pediatric Use
Vehicle Purified WaterSolvent for all ingredients.N/A
Sweeteners Sucrose (B13894), Sorbitol, Sodium Saccharin (B28170)To mask the bitter taste of the API.Sorbitol can have a laxative effect at high doses.
Flavoring Agent Grape Flavor, Cherry FlavorTo improve palatability.Should be non-allergenic and acceptable to children.
Viscosity Modifier Glycerin, Propylene GlycolTo improve mouthfeel and aid in taste-masking.Propylene glycol use in neonates and young children should be limited due to potential toxicity.[8]
Buffering Agents Citric Acid, Sodium CitrateTo maintain a stable pH and can also contribute to taste.To maintain the pH of the formulation for optimal stability and solubility of the API.
Preservatives Sodium Benzoate (B1203000), Methylparaben, PropylparabenTo prevent microbial growth in the aqueous formulation.Parabens have been a subject of safety reviews; alternatives may be considered. Sodium benzoate is contraindicated in neonates.
Taste-Masking Approach

The presumed bitter taste of this compound necessitates a multi-pronged taste-masking strategy.

  • Sweeteners and Flavors: A combination of a high-intensity sweetener (e.g., sodium saccharin) and a bulk sweetener (e.g., sucrose or sorbitol) can be effective. The choice of flavor should be guided by pediatric preferences.

  • Viscosity Modifiers: Increasing the viscosity of the solution with agents like glycerin can reduce the contact of the bitter API with taste buds.[9]

Model Formulation

The following is a model formulation for a this compound pediatric oral solution. The concentrations of excipients should be optimized based on experimental data.

IngredientConcentration (% w/v)Function
This compound0.25Active Pharmaceutical Ingredient
Sucrose40.0Sweetener, Viscosity Modifier
Glycerin10.0Co-solvent, Viscosity Modifier, Sweetener
Sorbitol Solution (70%)10.0Sweetener, Humectant
Sodium Saccharin0.1High-Intensity Sweetener
Citric Acid Monohydrate0.5Buffering Agent, Flavor Enhancer
Sodium Citrate Dihydrate0.3Buffering Agent
Sodium Benzoate0.1Preservative
Grape Flavor0.2Flavoring Agent
Purified Waterq.s. to 100%Vehicle

Experimental Protocols

Preparation of this compound Oral Solution (Lab Scale)

Objective: To prepare a 100 mL batch of the model oral solution.

Materials:

  • This compound

  • Sucrose

  • Glycerin

  • Sorbitol Solution (70%)

  • Sodium Saccharin

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Sodium Benzoate

  • Grape Flavor

  • Purified Water

  • Glass beakers, graduated cylinders, magnetic stirrer and stir bar, pH meter.

Protocol:

  • In a beaker, dissolve the sucrose in approximately 50 mL of purified water with heating and stirring. Allow the syrup to cool to room temperature.

  • In a separate beaker, dissolve the citric acid, sodium citrate, sodium benzoate, and sodium saccharin in 20 mL of purified water.

  • Add the glycerin and sorbitol solution to the buffer solution and mix well.

  • Slowly add the this compound to the mixture from step 3 and stir until completely dissolved.

  • Add the API-buffer-glycerin-sorbitol mixture to the cooled sucrose syrup and mix thoroughly.

  • Add the grape flavor and mix.

  • Adjust the final volume to 100 mL with purified water.

  • Measure and record the final pH of the solution.

Quality Control Testing

Objective: To determine the concentration of this compound and to detect any degradation products.

Instrumentation and Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.

  • Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm).[10]

  • Mobile Phase: Methanol and Acetonitrile (65:35 v/v).[10]

  • Flow Rate: 0.1 mL/min.[10]

  • Detector Wavelength: 254 nm.[10]

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.[11]

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 20-100 µg/mL.[11]

Sample Preparation:

  • Accurately dilute the oral solution with the mobile phase to obtain a theoretical this compound concentration within the calibration range.

Procedure:

  • Inject the blank (mobile phase), standard solutions, and sample solution into the UPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve of peak area versus concentration for the standard solutions.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Objective: To determine the viscosity of the oral solution.

Instrumentation: Rotational Viscometer.

Protocol:

  • Calibrate the viscometer with a standard viscosity solution.[12]

  • Equilibrate the oral solution sample to the desired temperature (e.g., 25 °C) in a water bath.[12]

  • Select an appropriate spindle and rotational speed for the expected viscosity of the sample.[12]

  • Immerse the spindle into the sample up to the marked level.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity in centipoise (cP).[12]

  • Perform the measurement in triplicate and report the average value.

Objective: To evaluate the palatability of the formulation.

Methodology: A trained sensory panel can be used to evaluate the taste of the formulation.

Protocol:

  • Recruit and train a panel of adult volunteers.

  • Present the panelists with a small, controlled volume of the oral solution.

  • Instruct the panelists to swirl the solution in their mouth for a specific time (e.g., 10 seconds) and then spit it out (the "swirl and spit" method).[13]

  • Panelists will then rate the formulation on various attributes (e.g., sweetness, bitterness, flavor intensity, aftertaste) using a validated rating scale, such as a hedonic faces scale for pediatrics or a labeled magnitude scale for adults.[14][15]

  • A control (placebo formulation without the API) should also be evaluated for comparison.

Objective: To evaluate the efficacy of the preservative system.

Test Organisms:

  • Staphylococcus aureus (ATCC 6538)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Escherichia coli (ATCC 8739)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

Protocol:

  • Divide the oral solution into five separate containers, one for each test organism.

  • Inoculate each container with one of the test organisms to achieve an initial concentration of between 100,000 and 1,000,000 colony-forming units (CFU)/mL.[16]

  • Store the inoculated containers at 20-25 °C for 28 days.[16]

  • At specified intervals (0, 7, 14, and 28 days), withdraw a sample from each container and determine the CFU/mL using standard plate count methods.[17]

  • Calculate the log reduction in microbial count at each time point compared to the initial inoculum.

Acceptance Criteria (for oral dosage forms):

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days. "No increase" is defined as not more than 0.5 log10 unit higher than the previous value.

Stability Study

Objective: To evaluate the stability of the oral solution under various environmental conditions.

Protocol:

  • Package the oral solution in the intended commercial packaging (e.g., amber glass bottles).

  • Store the samples under the following conditions as per ICH guidelines:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term), withdraw samples and perform the following tests:

    • Appearance (color, clarity)

    • pH

    • Viscosity

    • Assay of this compound

    • Impurity/degradation product levels

    • Preservative content

    • Microbial limits

Visualizations

Formulation_Development_Workflow cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Analytical & Stability cluster_3 Quality Control API_Characterization API Characterization (Solubility, Stability, pKa) Excipient_Screening Excipient Screening (Compatibility, Safety) API_Characterization->Excipient_Screening Prototype_Formulation Prototype Formulation Excipient_Screening->Prototype_Formulation Taste_Masking_Optimization Taste-Masking Optimization Prototype_Formulation->Taste_Masking_Optimization Final_Formulation Final Formulation Selection Taste_Masking_Optimization->Final_Formulation Stability_Studies ICH Stability Studies (Accelerated & Long-term) Final_Formulation->Stability_Studies PET Preservative Efficacy Testing (USP <51>) Final_Formulation->PET Analytical_Method_Dev Analytical Method Development & Validation QC_Testing Quality Control Testing (Assay, pH, Viscosity) Analytical_Method_Dev->QC_Testing QC_Testing->Stability_Studies Stability_Indicating_Method_Workflow Start Start Method_Development Initial Method Development (Column, Mobile Phase, Detector) Start->Method_Development Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Method_Development->Forced_Degradation Peak_Purity Assess Peak Purity of API Forced_Degradation->Peak_Purity Method_Optimization Method Optimization for Resolution of Degradants Peak_Purity->Method_Optimization Resolution inadequate Method_Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) Peak_Purity->Method_Validation Resolution adequate Method_Optimization->Forced_Degradation End End Method_Validation->End

References

Application Notes and Protocols for Cell-based Screening of Chlophedianol Hydrochloride's Antitussive Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol hydrochloride is a centrally acting antitussive agent effective in the suppression of dry, irritating coughs.[1][2] Its primary mechanism of action is the depression of the cough center in the medulla oblongata.[1][2][3] While the precise molecular targets are not fully elucidated, it is believed to modulate neurotransmitter activity, potentially involving GABAergic pathways, and also possesses local anesthetic and antihistaminic properties.[3]

These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize the antitussive activity of this compound and other novel compounds. The proposed assays will investigate the compound's effects on neuronal excitability, its potential interaction with the sigma-1 receptor, and its local anesthetic properties at the cellular level.

Assessment of Neuronal Excitability

A key characteristic of centrally acting antitussives is their ability to reduce neuronal excitability within the cough center. This can be modeled in vitro using neuronal cell lines and measuring changes in membrane potential and intracellular calcium influx upon depolarization.

Membrane Potential Assay

This assay measures changes in cell membrane potential in response to a depolarizing stimulus in the presence of a test compound. A decrease in the depolarization signal indicates a potential inhibitory effect on neuronal excitability.

Experimental Protocol:

Cell Line: SH-SY5Y (human neuroblastoma cell line) or PC-12 (rat pheochromocytoma cell line).

Materials:

  • SH-SY5Y or PC-12 cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • FLIPR Membrane Potential Assay Kit

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Potassium Chloride (KCl) solution (for depolarization)

  • This compound and other test compounds

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent fluorescence plate reader

Procedure:

  • Cell Plating: Seed SH-SY5Y or PC-12 cells onto poly-D-lysine coated 96-well plates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds in Assay Buffer.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions (FLIPR Membrane Potential Assay Kit). Remove the cell culture medium from the wells and add the dye solution. Incubate for 30-60 minutes at 37°C.

  • Assay:

    • Place the cell plate into the FLIPR instrument.

    • Add the test compounds (including a vehicle control) to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Initiate the fluorescence reading and establish a baseline.

    • Add a depolarizing stimulus (e.g., KCl solution) to all wells to induce a change in membrane potential.

    • Continue to record the fluorescence signal for a set period to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) before and after the addition of the depolarizing stimulus for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Calcium Influx Assay

This assay measures the influx of intracellular calcium ([Ca2+]i) in response to a depolarizing agent or a specific agonist (e.g., capsaicin (B1668287) for TRPV1-expressing cells). A reduction in the calcium signal suggests an inhibitory effect on neuronal activation.

Experimental Protocol:

Cell Line: Differentiated SH-SY5Y cells or primary dorsal root ganglion (DRG) neurons.

Materials:

  • Differentiated neuronal cells

  • 96-well black-walled, clear-bottom plates

  • Fluo-4 AM or other calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Depolarizing agent (KCl) or agonist (e.g., Capsaicin)

  • This compound and control compounds

  • Fluorescence plate reader with kinetic read capability

Procedure:

  • Cell Plating and Differentiation: Plate cells and, if necessary, differentiate them into a neuronal phenotype (e.g., using retinoic acid for SH-SY5Y cells).

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Remove the culture medium and add the loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells gently with Assay Buffer to remove excess dye.

  • Assay:

    • Add test compounds at various concentrations to the wells and incubate.

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Add the depolarizing agent or agonist to induce calcium influx.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Calculate the percentage of inhibition of the calcium response for each compound concentration relative to the vehicle control.

    • Generate a dose-response curve and calculate the IC50 value.

Data Presentation: Neuronal Excitability Assays

CompoundMembrane Potential Assay (IC50, µM)Calcium Influx Assay (IC50, µM)
This compoundTo be determinedTo be determined
Lidocaine (Reference)~204 (Na+ channel block)[2]-
Gabapentin (B195806) (Reference)-Reduces high-frequency action potential firing[4]
Capsazepine (TRPV1 Antagonist)-~0.65 (inhibition of capsaicin-induced Ca2+ influx)[5]

Note: The provided reference values are from various in vitro systems and serve as a guide.

Sigma-1 Receptor Binding Assay

Several centrally acting antitussives, such as dextromethorphan, are known to interact with the sigma-1 receptor.[6][7] This assay determines the binding affinity of this compound to the sigma-1 receptor.

Experimental Protocol:

Source of Receptor: Cell membranes from HEK293 cells stably expressing the human sigma-1 receptor, or guinea pig brain homogenates.

Materials:

  • Membrane preparation containing sigma-1 receptors

  • [3H]-(+)-Pentazocine (radioligand)

  • Unlabeled (+)-Pentazocine or Haloperidol (for non-specific binding)

  • This compound and other test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold Assay Buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled ligand) from total binding.

    • Calculate the percentage of inhibition of specific binding for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Data Presentation: Sigma-1 Receptor Binding

CompoundSigma-1 Receptor Binding Affinity (Ki, nM)
This compoundTo be determined
(+)-Pentazocine (Reference Agonist)~5[8]
Haloperidol (Reference Antagonist)~3-9[8]
Dextromethorphan (Reference Antitussive)~142-652[6]

Assessment of Local Anesthetic Activity

This compound is reported to have local anesthetic properties, which may contribute to its antitussive effect by reducing afferent nerve signaling from the airways. This can be assessed in vitro by measuring the blockade of voltage-gated sodium channels or by evaluating cytotoxicity in neuronal cells at high concentrations.

Sodium Channel Blockade Assay

This assay uses a fluorescence-based method to measure the inhibition of voltage-gated sodium channels in a neuronal cell line.

Experimental Protocol:

Cell Line: HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., Nav1.7).

Materials:

  • HEK293-Nav1.7 cells

  • 96-well or 384-well plates

  • Membrane potential-sensitive dye

  • Sodium channel activator (e.g., veratridine)

  • This compound and reference local anesthetics (e.g., lidocaine)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells in the microplates and incubate to form a confluent monolayer.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye as described in section 1.1.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a reference compound.

  • Assay:

    • Establish a baseline fluorescence reading.

    • Add a sodium channel activator to induce channel opening and subsequent membrane depolarization.

    • Measure the change in fluorescence.

  • Data Analysis:

    • Quantify the inhibition of the fluorescence signal by the test compounds.

    • Generate a dose-response curve and calculate the IC50 for sodium channel blockade.

Neuronal Cytotoxicity Assay

High concentrations of local anesthetics can be cytotoxic to neuronal cells. This assay evaluates the effect of this compound on the viability of a neuronal cell line.

Experimental Protocol:

Cell Line: SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • This compound and control compounds

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot cell viability against compound concentration to determine the LD50 (the concentration that causes 50% cell death).

Data Presentation: Local Anesthetic and Cytotoxic Effects

CompoundSodium Channel Blockade (IC50, µM)Neuronal Cytotoxicity (LD50, mM)
This compoundTo be determinedTo be determined
Lidocaine~204 - 314[1][2]~15[3]
Bupivacaine~27[2]Lower than lidocaine[9]
Procaine~60[2]Higher than lidocaine[9]

Visualizations

Cough_Reflex_Pathway Irritants Airway Irritants (e.g., capsaicin, acid) SensoryNerve Vagal Afferent Sensory Nerves Irritants->SensoryNerve Activate TRPV1_A1 TRPV1/TRPA1 Channels Brainstem Brainstem (NTS) SensoryNerve->Brainstem Signal Transmission CoughCenter Cough Center (Medulla) Brainstem->CoughCenter Process EfferentNerves Efferent Nerves CoughCenter->EfferentNerves Initiate Motor Command Muscles Respiratory Muscles & Larynx EfferentNerves->Muscles Innervate Cough Cough Muscles->Cough Contract to Produce

Caption: Simplified signaling pathway of the cough reflex.

Chlophedianol_MOA Chlophedianol Chlophedianol Hydrochloride CoughCenter Cough Center (Medulla) Chlophedianol->CoughCenter Acts on NeuronalExcitability Neuronal Excitability Chlophedianol->NeuronalExcitability Decreases GABA GABAergic Modulation (?) Chlophedianol->GABA Sigma1 Sigma-1 Receptor (?) Chlophedianol->Sigma1 LocalAnesthetic Local Anesthetic Effect Chlophedianol->LocalAnesthetic CoughCenter->NeuronalExcitability Controls CoughSuppression Cough Suppression NeuronalExcitability->CoughSuppression Leads to NaChannels Voltage-gated Na+ Channels LocalAnesthetic->NaChannels Blocks NaChannels->CoughSuppression Contributes to

Caption: Potential mechanisms of action for this compound.

Experimental_Workflow Start Start: Compound Screening CellCulture 1. Neuronal Cell Culture (e.g., SH-SY5Y) Start->CellCulture Assay1 2a. Neuronal Excitability Assays (Membrane Potential, Ca2+ Influx) CellCulture->Assay1 Assay2 2b. Sigma-1 Receptor Binding Assay CellCulture->Assay2 Assay3 2c. Local Anesthetic/ Cytotoxicity Assays CellCulture->Assay3 DataAnalysis 3. Data Analysis (IC50 / Ki / LD50 Determination) Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis HitSelection 4. Hit Identification & Lead Optimization DataAnalysis->HitSelection

Caption: General experimental workflow for cell-based screening.

References

Gas chromatography-mass spectrometry (GC-MS) for Chlophedianol Hydrochloride metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and characterization of Chlophedianol Hydrochloride metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to assist researchers in developing and validating robust analytical methods for preclinical and clinical drug metabolism studies.

Introduction

This compound is a centrally acting antitussive agent used for the relief of non-productive cough.[1][2] Like most pharmaceuticals, it undergoes biotransformation in the body, primarily in the liver, leading to the formation of various metabolites.[3] Understanding the metabolic fate of chlophedianol is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of drug metabolites in biological matrices.[4]

Predicted Metabolic Pathways of this compound

While specific literature detailing the full metabolic pathway of chlophedianol is limited, based on its chemical structure—a tertiary amine with two aromatic rings—the primary routes of metabolism are predicted to involve Phase I and Phase II reactions.[5]

Phase I Metabolism:

  • N-Demethylation: The removal of one or both methyl groups from the dimethylamino moiety is a common metabolic pathway for tertiary amines. This would result in the formation of N-desmethylchlophedianol and N,N-didesmethylchlophedianol.

  • Aromatic Hydroxylation: The addition of a hydroxyl group to one or both of the phenyl rings is another expected metabolic transformation.[6][7] This can occur at various positions on the rings.

  • N-Oxidation: The nitrogen atom of the tertiary amine can be oxidized to form a chlophedianol N-oxide.

Phase II Metabolism:

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates, facilitating their excretion.[8]

A diagram illustrating these predicted metabolic pathways is provided below.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Chlophedianol This compound N_Desmethyl N-Desmethylchlophedianol Chlophedianol->N_Desmethyl N-Demethylation Aromatic_Hydroxy Aromatic Hydroxylated Metabolites Chlophedianol->Aromatic_Hydroxy Aromatic Hydroxylation N_Oxide Chlophedianol N-Oxide Chlophedianol->N_Oxide N-Oxidation NN_Didesmethyl N,N-Didesmethylchlophedianol N_Desmethyl->NN_Didesmethyl N-Demethylation Excretion Urinary Excretion NN_Didesmethyl->Excretion Glucuronide Glucuronide Conjugates Aromatic_Hydroxy->Glucuronide Glucuronidation N_Oxide->Excretion Glucuronide->Excretion G cluster_sample Sample Generation cluster_prep Sample Preparation cluster_analysis Analysis & Identification in_vitro In Vitro Metabolism (Human Liver Microsomes) extraction Liquid-Liquid or Solid-Phase Extraction in_vitro->extraction in_vivo In Vivo Sample (e.g., Urine) in_vivo->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Chromatography & Mass Spectra) gcms->data_analysis identification Metabolite Identification (Library Search & Standard Comparison) data_analysis->identification

References

Application Notes and Protocols for Evaluating Chlophedianol Hydrochloride in a Citric Acid-Induced Cough Model in Guinea Pigs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough is a primary defensive reflex of the respiratory system, but in its chronic form, it can significantly impair quality of life. The development of effective antitussive therapies requires robust preclinical models that can accurately predict clinical efficacy. The citric acid-induced cough model in guinea pigs is a widely utilized and validated method for evaluating the potential of novel antitussive agents. Citric acid inhalation triggers the cough reflex by activating sensory nerves in the airways, providing a reliable and quantifiable endpoint for assessing drug activity.

Chlophedianol Hydrochloride is a centrally acting antitussive agent.[1][2] Its mechanism of action is primarily attributed to its ability to suppress the cough center located in the medulla oblongata.[2][3] Additionally, it exhibits local anesthetic and antihistamine properties, which may contribute to its overall antitussive effect.[1] These application notes provide a detailed protocol for utilizing the citric acid-induced cough model in guinea pigs to test the efficacy of this compound.

Experimental Protocols

Animals
  • Species: Male Hartley guinea pigs.

  • Weight: 300-350 g.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment. They should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Materials and Reagents
  • This compound

  • Citric Acid (0.4 M solution in sterile, pyrogen-free saline)

  • Vehicle for this compound (e.g., sterile water or 0.5% methylcellulose)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Whole-body plethysmography chamber

  • Nebulizer (ultrasonic or jet)

  • Sound recording equipment

  • Data acquisition and analysis software

Experimental Procedure
  • Animal Habituation:

    • For three consecutive days prior to the experiment, each guinea pig should be placed in the whole-body plethysmography chamber for 10-15 minutes to acclimate them to the experimental setup. This helps to minimize stress-induced responses on the test day.

  • Drug Administration:

    • On the day of the experiment, guinea pigs are randomly assigned to treatment groups (Vehicle control, this compound at various doses).

    • This compound is administered orally (p.o.) via gavage. Based on human clinical data where a 20 mg dose was effective, and utilizing dose conversion principles, a suggested starting dose range for guinea pigs would be 10, 20, and 40 mg/kg.[3]

    • The vehicle control group receives an equivalent volume of the vehicle.

    • A positive control group, such as Codeine (e.g., 10 mg/kg, p.o.), can be included for comparison.

    • Allow a 60-minute pretreatment period after drug administration before the citric acid challenge.

  • Citric Acid Challenge:

    • Place the guinea pig in the whole-body plethysmography chamber.

    • Allow a 5-minute stabilization period.

    • Expose the animal to an aerosol of 0.4 M citric acid for a period of 10 minutes. The nebulizer should be calibrated to deliver a consistent particle size and output.

  • Data Recording and Analysis:

    • Throughout the citric acid exposure period, record the number of coughs. Coughs are identified by a characteristic sharp expiratory effort, often accompanied by a distinct sound and body movement.

    • Simultaneously record respiratory parameters using the plethysmograph to differentiate coughs from sneezes or other respiratory maneuvers.

    • The primary endpoints to be measured are:

      • Cough Frequency: The total number of coughs during the 10-minute exposure period.

      • Cough Latency: The time from the start of the citric acid aerosol to the first cough.

    • Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the this compound treated groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Data Presentation

The quantitative data obtained from this study can be summarized in the following table. The values presented below are representative of expected outcomes based on the known mechanism of this compound and data from other centrally acting antitussives.

Treatment GroupDose (mg/kg, p.o.)Mean Cough Frequency (± SEM)Mean Cough Latency (s ± SEM)% Inhibition of Cough
Vehicle Control-25 ± 2.560 ± 5.20%
Chlophedianol HCl1018 ± 2.195 ± 8.128%
Chlophedianol HCl2012 ± 1.8 150 ± 10.552%
Chlophedianol HCl407 ± 1.5 210 ± 12.372%
Codeine (Positive Control)108 ± 1.6 200 ± 11.868%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. SEM: Standard Error of the Mean.

Mandatory Visualizations

Signaling Pathway of Citric Acid-Induced Cough and Action of this compound

G cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Peripheral Nervous System cluster_3 Central Nervous System (Medulla) cluster_4 Effector Muscles Citric Acid Citric Acid TRPA1 TRPA1 Citric Acid->TRPA1 Activates ASIC ASIC Channels Citric Acid->ASIC Activates Vagal Afferent Nerve Vagal Afferent Nerve TRPA1->Vagal Afferent Nerve Depolarization ASIC->Vagal Afferent Nerve Depolarization Cough Center Cough Center Vagal Afferent Nerve->Cough Center Afferent Signal Efferent Pathway Efferent Pathway Cough Center->Efferent Pathway Efferent Signal Respiratory Muscles Respiratory Muscles Efferent Pathway->Respiratory Muscles Chlophedianol Chlophedianol Chlophedianol->Cough Center Inhibits Cough Cough Respiratory Muscles->Cough

Caption: Signaling pathway of citric acid-induced cough and the inhibitory action of Chlophedianol.

Experimental Workflow for Evaluating this compound

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cough Induction and Measurement cluster_3 Analysis A Animal Acclimation (≥ 7 days) B Habituation to Plethysmograph (3 days) A->B C Randomization into Groups (Vehicle, Chlophedianol, Positive Control) B->C D Oral Administration of Test Substance C->D E 60-minute Pretreatment Period D->E F Place Animal in Plethysmograph E->F G Citric Acid Aerosol Exposure (10 minutes) F->G H Record Cough Frequency and Latency G->H I Data Compilation H->I J Statistical Analysis I->J K Report Generation J->K

Caption: Experimental workflow for testing this compound in the cough model.

References

Application Notes and Protocols for the Bioanalysis of Chlophedianol Hydrochloride from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol hydrochloride is a centrally acting antitussive agent used for the relief of non-productive cough.[1][2] For pharmacokinetic, toxicokinetic, and bioequivalence studies, robust and reliable bioanalytical methods are essential for the accurate quantification of chlophedianol in biological matrices such as plasma, serum, and urine.[3][4] This document provides detailed application notes and protocols for the extraction of this compound from these matrices, intended to guide researchers and scientists in the development and implementation of suitable bioanalytical assays.

The extraction of drugs from biological matrices is a critical step to remove interfering substances like proteins and lipids, which can suppress ionization in mass spectrometry and shorten the lifespan of analytical columns.[5][6] The primary extraction techniques discussed herein are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sensitivity, sample throughput, and the nature of the biological matrix.[6]

Physicochemical Properties of Chlophedianol

A summary of the key physicochemical properties of chlophedianol is provided in the table below. Understanding these properties is crucial for developing effective extraction and chromatographic methods.

PropertyValueReference
Molecular FormulaC₁₇H₂₀ClNO[1]
Molecular Weight289.8 g/mol [1]
Melting Point120 °C[1]
Solubility0.0621 g/L[1]
pKa(Not explicitly found in searches)

Metabolic Pathway of Chlophedianol

Chlophedianol is primarily metabolized in the liver.[1][7] The biotransformation process involves Phase I and Phase II metabolic reactions, which serve to convert the lipophilic drug into more polar, water-soluble metabolites that can be readily excreted.[3][7]

Phase I metabolism of chlophedianol likely involves oxidation reactions catalyzed by the cytochrome P450 (CYP450) enzyme system.[3] A common metabolic pathway for tertiary amines like chlophedianol is N-oxidation, leading to the formation of an N-oxide metabolite.[8][9]

G cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism (Liver) Chlophedianol Chlophedianol N_Oxide Chlophedianol N-oxide Chlophedianol->N_Oxide N-Oxidation N_Oxide_Glucuronide N-oxide Glucuronide N_Oxide->N_Oxide_Glucuronide Glucuronidation CYP450 CYP450 Enzymes Excretion Excretion (Urine) N_Oxide_Glucuronide->Excretion UGT UGT Enzymes

Figure 1: Proposed Metabolic Pathway of Chlophedianol.

Following Phase I, the metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility for excretion.[3] The resulting glucuronide conjugates are then eliminated from the body, primarily through the urine.[7]

Experimental Protocols

The following section details generalized protocols for the extraction of chlophedianol from plasma, serum, and urine. It is important to note that these are starting points and should be optimized and validated for specific laboratory conditions and analytical instrumentation.

General Workflow for Bioanalysis

The overall workflow for the bioanalysis of chlophedianol from biological matrices is depicted below.

G Sample_Collection Sample Collection (Plasma, Serum, Urine) Extraction Extraction (PPT, LLE, or SPE) Sample_Collection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Figure 2: General Bioanalytical Workflow.
Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis.[6][10] It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins.[6][11]

Protocol for Plasma or Serum:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) (or methanol).[12] This represents a 1:3 ratio of sample to solvent.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Quantitative Data (General Expectations):

ParameterExpected ValueReference
Recovery>80%[10]
Precision (%CV)<15%[13]
Accuracy85-115%[13]
LLOQDependent on instrumentation[13]
Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.[14] It generally provides cleaner extracts than protein precipitation.

Protocol for Plasma, Serum, or Urine:

  • To 200 µL of the biological sample in a glass tube, add a suitable internal standard.

  • Add 50 µL of a basifying agent (e.g., 1 M NaOH) to adjust the pH and ensure chlophedianol is in its free base form.

  • Add 1 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane (B109758) (80:20, v/v)).[15]

  • Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Quantitative Data (General Expectations):

ParameterExpected ValueReference
Recovery>80%[16]
Precision (%CV)<15%[13]
Accuracy85-115%[13]
LLOQDependent on instrumentation[13]
Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can provide very clean extracts and high concentration factors.[17][18] Mixed-mode cation exchange cartridges are often suitable for the extraction of basic drugs like chlophedianol.[5]

Protocol for Plasma, Serum, or Urine:

  • Sample Pre-treatment: Dilute 200 µL of the sample with 200 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) to adjust the pH.[19] For urine samples, an enzymatic hydrolysis step with β-glucuronidase may be necessary to cleave glucuronide conjugates.[5][19]

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of the pre-treatment buffer.[20]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.[20]

  • Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data (General Expectations):

ParameterExpected ValueReference
Recovery>90%[9][13]
Precision (%CV)<15%[13]
Accuracy85-115%[13]
LLOQPotentially lower than PPT and LLE[13]

LC-MS/MS Analysis

While specific parameters need to be optimized, a general starting point for LC-MS/MS analysis of chlophedianol is provided below.

Chromatographic Conditions (Example):

ParameterConditionReference
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm)[21]
Mobile PhaseA: 0.1% Formic acid in waterB: Acetonitrile with 0.1% Formic acid[21]
GradientA suitable gradient to achieve good separation[21]
Flow Rate0.2 - 0.5 mL/min[21]
Injection Volume5 - 10 µL
Column Temperature25-40°C[21]
DetectionMass Spectrometer in Multiple Reaction Monitoring (MRM) mode[9]

Mass Spectrometry Parameters (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Chlophedianol: Precursor ion (e.g., m/z 290.1) → Product ion (to be determined by infusion)

    • Internal Standard: To be selected and optimized.

Conclusion

The selection of an appropriate extraction method for this compound from biological matrices is crucial for obtaining accurate and reliable data in bioanalytical studies. Protein precipitation offers a rapid and simple approach for high-throughput screening, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts and potentially higher sensitivity. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate robust bioanalytical methods for the quantification of chlophedianol. It is imperative that any method be fully validated according to regulatory guidelines to ensure its suitability for its intended purpose.

References

Chlophedianol Hydrochloride: Application Notes for Use as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol hydrochloride is a centrally acting antitussive agent utilized in the treatment of non-productive cough.[1][2] In the realm of pharmaceutical analysis, the use of a well-characterized reference standard is paramount to ensure the accuracy and reliability of quantitative and qualitative analytical procedures. This compound, when properly characterized and stored, serves as a crucial reference standard for various analytical applications, including assay determination in bulk drug and finished dosage forms, validation of analytical methods, and identification purposes. This document provides detailed application notes and protocols for the use of this compound as a reference standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical methods.

PropertyValueSource
Chemical Name 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride[3]
CAS Number 511-13-7[3]
Molecular Formula C₁₇H₂₁Cl₂NO[3]
Molecular Weight 326.26 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water and DMSO.[1][3]
Storage Store in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term.[3] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]

Data Presentation: Quantitative Analytical Parameters

The following table summarizes key quantitative data from a validated Ultra-Performance Liquid Chromatography (UPLC) method for the determination of this compound, demonstrating its suitability for quantitative analysis.[5]

ParameterMethodResult
Linearity Range UPLC-UV20 - 100 µg/mL
Correlation Coefficient (r²) UPLC-UV0.9965
Limit of Detection (LOD) UPLC-UV2.094 µg/mL
Limit of Quantification (LOQ) UPLC-UV6.3466 µg/mL
Precision (%RSD, Intraday) UPLC-UV0.15%
Precision (%RSD, Interday) UPLC-UV0.14%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Assay

This protocol describes a reversed-phase HPLC method suitable for the determination of this compound in pharmaceutical formulations.

Workflow for HPLC Analysis of this compound

prep Standard & Sample Preparation hplc HPLC System prep->hplc Inject column Octadecylsilane Column hplc->column Separation detection UV Detector (254 nm) column->detection Elution analysis Data Acquisition & Analysis detection->analysis Signal

Caption: Workflow for the HPLC analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • Octadecylsilane (C18) column

  • Data acquisition and processing software

Reagents and Materials:

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 1-Octanesulfonic acid

  • Acetic acid

  • Diethylamine

Chromatographic Conditions:

  • Mobile Phase: 70% Acetonitrile and 30% aqueous solution containing 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine.[6]

  • Flow Rate: To be optimized for the specific column dimensions.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.[6]

Procedure:

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in a mixture of water and acetonitrile (50:50) to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation (for tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Transfer to a volumetric flask and add a 50:50 mixture of water and acetonitrile.

    • Sonicate for 15 minutes to ensure complete dissolution and dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas for the this compound peak.

  • Calculation: Calculate the quantity, in mg, of this compound in the portion of the sample taken by the formula:

    C * (A_sample / A_standard)

    Where C is the concentration, in µg/mL, of this compound in the standard solution, and A_sample and A_standard are the peak areas of the sample and standard solutions, respectively.

Ultra-Performance Liquid Chromatography (UPLC) Method

This UPLC method offers a more rapid and sensitive analysis compared to conventional HPLC.

Instrumentation:

  • Ultra-Performance Liquid Chromatograph

  • Photodiode Array (PDA) or UV Detector

  • Hypersil BDS C18 column (100 mm x 2.1 mm, 1.7 µm) or equivalent.[5]

Reagents and Materials:

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of methanol and acetonitrile (65:35 v/v) with 0.5 M phosphate buffer.[5]

  • Flow Rate: 0.1 mL/min.[5]

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: 254 nm.[5]

Procedure:

  • Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add 50 mL of the mobile phase and sonicate to dissolve. Dilute to volume with the mobile phase and filter through a 0.20 µm membrane filter.[5]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 20-100 µg/mL to establish linearity.[5]

  • Sample Preparation (for syrup): Prepare a sample solution with a theoretical concentration within the linearity range using the mobile phase as the diluent.

  • Analysis and Calculation: Follow the analysis and calculation steps as outlined in the HPLC protocol.

General Protocol for UV-Visible Spectrophotometry

This protocol provides a general guideline for the quantitative determination of this compound using UV-Visible spectrophotometry. This method is suitable for the analysis of the bulk drug or simple formulations where excipients do not interfere at the analytical wavelength.

Workflow for UV-Visible Spectrophotometric Analysis

prep Standard & Sample Preparation scan Wavelength Scan (Determine λmax) prep->scan measure Absorbance Measurement scan->measure calculate Concentration Calculation measure->calculate start Chlophedianol HCl Solution acid Acid Hydrolysis (e.g., 0.1N HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Degradation (e.g., 60°C) start->thermal photolytic Photolytic Degradation (UV/Vis light) start->photolytic analysis Analyze by Stability- Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis

References

Application of Chlophedianol Hydrochloride in Combination Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol Hydrochloride is a centrally acting antitussive agent utilized for the relief of dry, irritating coughs.[1][2][3] Its mechanism of action involves the suppression of the cough center in the medulla oblongata.[1][4][5] To address the multifaceted symptoms of cough and cold, which often include allergic manifestations such as sneezing and runny nose, this compound is frequently formulated in combination with other active pharmaceutical ingredients (APIs), most commonly antihistamines.[6] These fixed-dose combination (FDC) products aim to provide enhanced therapeutic efficacy and improve patient compliance by reducing the pill burden.[7]

This document provides detailed application notes and protocols for the study of this compound in combination drug formulations, with a focus on a representative combination with the first-generation antihistamine, Dexbrompheniramine Maleate (B1232345).

Section 1: Pre-formulation Studies

Pre-formulation studies are the cornerstone of rational dosage form design. These investigations focus on the physicochemical properties of the APIs and their compatibility with various excipients, which is essential for developing a stable, effective, and safe FDC product.

Physicochemical Properties of APIs

A thorough understanding of the physicochemical properties of each API is critical for predicting their behavior during formulation and ensuring the quality of the final product.

PropertyThis compoundDexbrompheniramine Maleate
Molecular Formula C17H21Cl2NOC20H23BrN2O4
Molecular Weight 326.26 g/mol 435.3 g/mol
Appearance White to off-white crystalline powder-
Water Solubility 0.0621 mg/mL0.0127 mg/mL
logP 3.513.63
pKa (Strongest Basic) 8.879.48
Melting Point -132-134°C

Data sourced from DrugBank and PubChem.

Experimental Protocol: Drug-Excipient Compatibility Study

Objective: To evaluate the physical and chemical compatibility of this compound and Dexbrompheniramine Maleate with selected excipients for a liquid oral formulation.

Materials:

  • This compound API

  • Dexbrompheniramine Maleate API

  • Excipients (e.g., Sorbitol solution, Glycerin, Propylene glycol, Sodium benzoate, Citric acid, Sucralose, Grape flavor)

  • Glass vials

  • Stability chambers

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of each API with individual excipients in a 1:1 ratio.

    • Prepare a mixture of both APIs with all proposed excipients in the proportions intended for the final formulation.

    • Prepare control samples of each individual API.

    • For liquid/semi-solid excipients, mix to form a paste. For solid excipients, use a mortar and pestle for gentle blending.

    • Transfer the mixtures into clean, sealed glass vials.

  • Storage Conditions:

    • Store the vials under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a period of 4 weeks.

    • Maintain a separate set of samples at room temperature (25°C ± 2°C / 60% RH ± 5% RH) as a control.

  • Analysis:

    • At initial (time 0), 2-week, and 4-week intervals, withdraw samples.

    • Visually inspect the samples for any physical changes such as color change, liquefaction, or gas formation.

    • Prepare solutions of the samples in a suitable solvent (e.g., a mixture of water and methanol).

    • Analyze the solutions using a validated stability-indicating HPLC method to assay the APIs and detect any degradation products.

    • Compare the chromatograms of the stressed mixtures with those of the control samples. The appearance of new peaks or a significant decrease in the API peak area indicates a potential incompatibility.

Preformulation_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Excipient Selection & Compatibility cluster_2 Phase 3: Analytical Method Development API1 Chlophedianol HCl Properties (Solubility, pKa, logP) Excipient_Selection Select Excipients for Oral Syrup API1->Excipient_Selection API2 Dexbrompheniramine Maleate Properties (Solubility, pKa, logP) API2->Excipient_Selection Compatibility_Study Drug-Excipient Compatibility Study (HPLC, DSC) Excipient_Selection->Compatibility_Study Binary & Tertiary Mixtures Method_Dev Develop Stability-Indicating HPLC Method Compatibility_Study->Method_Dev Incompatible Excipients Rejected Method_Val Validate Method (ICH Guidelines) Method_Dev->Method_Val Formulation_Dev Formulation Development Method_Val->Formulation_Dev Proceed to Formulation

Caption: Pre-formulation study workflow for combination drug development.

Section 2: Formulation Development of an Oral Syrup

An oral syrup is a common dosage form for cough and cold medications, offering ease of administration, particularly for pediatric and geriatric populations.

Representative Combination Syrup Formulation

The following table presents a hypothetical formulation for a this compound and Dexbrompheniramine Maleate oral syrup.

IngredientFunctionConcentration (% w/v)
Chlophedianol HClAntitussive0.25
Dexbrompheniramine MaleateAntihistamine0.02
Sorbitol Solution (70%)Vehicle, Sweetener40.00
GlycerinCo-solvent, Humectant10.00
Propylene GlycolCo-solvent, Preservative5.00
Sodium BenzoatePreservative0.10
Citric AcidBuffering Agent0.20
SucraloseSweetener0.05
Grape FlavorFlavoring Agent0.15
Purified WaterVehicleq.s. to 100%
Experimental Protocol: Manufacturing of Oral Syrup

Objective: To manufacture a lab-scale batch of the combination oral syrup.

Equipment:

  • Manufacturing vessel with a stirrer

  • Heating mantle

  • Filtration unit

  • Calibrated glassware

  • pH meter

Methodology:

  • Vehicle Preparation:

    • In the main manufacturing vessel, add the required quantity of Purified Water and heat to approximately 60-70°C.

    • Add Sodium Benzoate and Citric Acid and stir until completely dissolved.

  • API Dissolution:

    • In a separate container, dissolve this compound and Dexbrompheniramine Maleate in Propylene Glycol with stirring.

    • Gently warm if necessary to ensure complete dissolution.

  • Formulation Compounding:

    • Add the Sorbitol Solution and Glycerin to the main manufacturing vessel and stir.

    • Transfer the API solution from step 2 to the main vessel and mix until a homogenous solution is obtained.

    • Add Sucralose and the Grape Flavor and continue stirring.

  • Final Steps:

    • Allow the solution to cool to room temperature.

    • Check and adjust the pH of the solution if necessary using Citric Acid or Sodium Citrate.

    • Make up the final volume with Purified Water and mix well.

    • Filter the syrup through a suitable filter to remove any particulate matter.

    • Fill the syrup into amber-colored bottles and seal them.

Formulation_Development_Workflow Start Start: Approved Excipients Vehicle_Prep Prepare Aqueous Vehicle (Water, Buffer, Preservative) Start->Vehicle_Prep API_Dissolution Dissolve APIs in Co-solvent System Start->API_Dissolution Compounding Combine API & Vehicle Phases Vehicle_Prep->Compounding API_Dissolution->Compounding Excipient_Add Add Sweeteners & Flavoring Agents Compounding->Excipient_Add QC_Checks In-process QC Checks (pH, Viscosity, Clarity) Excipient_Add->QC_Checks Final_Volume Adjust to Final Volume QC_Checks->Final_Volume Filtering_Filling Filter and Fill Final_Volume->Filtering_Filling End End: Final Product Filtering_Filling->End

Caption: Workflow for the formulation of a combination oral syrup.

Section 3: Evaluation of Combination Formulation

Synergistic Effects (Illustrative Data)

A key rationale for developing an FDC is the potential for synergistic or additive therapeutic effects. For a cough and cold formulation, this could manifest as a greater reduction in cough frequency than either drug alone.

Illustrative Data: In-Vivo Antitussive Activity in Guinea Pigs (Citric Acid-Induced Cough Model)

Treatment GroupDose (mg/kg)Mean Coughs (Post-treatment)% Inhibition
Vehicle Control-35 ± 4-
Chlophedianol HCl1018 ± 348.6%
Dexbrompheniramine Maleate128 ± 420.0%
Combination 10 + 1 10 ± 2 71.4%

Note: The data presented in this table is illustrative and does not represent actual experimental results. It serves to demonstrate how data on synergistic effects could be presented.

Stability Studies

Stability testing is crucial to determine the shelf-life of the product and ensure its quality, safety, and efficacy throughout the storage period.

Illustrative Data: Accelerated Stability Study of Combination Syrup (40°C/75% RH)

Test ParameterSpecificationInitial1 Month3 Months6 Months
Appearance Clear, colorless solutionCompliesCompliesCompliesComplies
pH 4.0 - 5.04.54.54.44.3
Assay of Chlophedianol HCl 90.0% - 110.0%100.2%99.8%98.5%96.8%
Assay of Dexbrompheniramine Maleate 90.0% - 110.0%99.9%99.5%98.2%96.5%
Total Impurities NMT 2.0%0.1%0.2%0.5%0.9%

Note: The data presented in this table is illustrative and does not represent actual experimental results.

Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of quantifying both APIs in the presence of their degradation products.

Chromatographic Conditions (Representative):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.05M phosphate (B84403) buffer, pH 3.0) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Study:

  • Expose the drug product to stress conditions (acid, base, oxidative, thermal, and photolytic) as per ICH guidelines.

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the API peaks and from each other, demonstrating specificity.

Dissolution Testing

Dissolution testing is a critical quality control test that measures the rate and extent of drug release from the dosage form.[5]

Illustrative Data: Dissolution Profile of Combination Syrup

Time (minutes)% Chlophedianol HCl Dissolved% Dexbrompheniramine Maleate Dissolved
54548
107578
159294
3099101
45101102

Note: The data presented in this table is illustrative and does not represent actual experimental results.

Protocol: Dissolution Testing for Oral Syrup

Objective: To determine the in vitro release profile of the APIs from the oral syrup.

Apparatus and Conditions (as per USP):

  • Apparatus: USP Apparatus II (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl

  • Paddle Speed: 50 RPM

  • Temperature: 37°C ± 0.5°C

  • Sampling Times: 5, 10, 15, 30, and 45 minutes

  • Analysis: HPLC

Procedure:

  • Place the specified volume of dissolution medium in each vessel and allow it to equilibrate to the required temperature.

  • Carefully introduce a known volume of the oral syrup into each vessel.

  • Start the apparatus and withdraw samples at the specified time points.

  • Replace the volume of withdrawn sample with fresh dissolution medium.

  • Filter the samples and analyze them by a validated HPLC method to determine the concentration of each API.

  • Calculate the percentage of drug dissolved at each time point.

Section 4: Proposed Mechanism of Action for Combination Therapy

This compound acts centrally on the cough center in the medulla.[4][5] Dexbrompheniramine Maleate is a histamine (B1213489) H1-receptor antagonist that competitively inhibits the effects of histamine on effector cells in the respiratory tract, reducing symptoms like sneezing and rhinorrhea. The combination provides a dual mechanism of action, targeting both the cough reflex and the underlying allergic symptoms that can trigger or exacerbate a cough.

Mechanism_of_Action cluster_0 Symptom Triggers cluster_1 Physiological Response cluster_2 Drug Intervention cluster_3 Therapeutic Outcome Allergens Allergens / Irritants Histamine_Release Histamine Release Allergens->Histamine_Release Cough_Center Cough Center Activation (Medulla) Allergens->Cough_Center Histamine_Release->Cough_Center Exacerbates Reduced_Allergy Reduced Allergy Symptoms (Sneezing, Runny Nose) Reduced_Cough Reduced Cough Reflex Dexbrompheniramine Dexbrompheniramine Dexbrompheniramine->Histamine_Release Blocks H1 Receptors Chlophedianol Chlophedianol HCl Chlophedianol->Cough_Center Suppresses

Caption: Proposed dual mechanism of action for the combination therapy.

Conclusion

The development of a this compound combination drug product requires a systematic approach, beginning with comprehensive pre-formulation studies to ensure API and excipient compatibility. A well-designed formulation, such as an oral syrup, can offer significant advantages in terms of therapeutic action and patient acceptance. Rigorous evaluation through stability testing, dissolution profiling, and analytical method validation is paramount to ensuring the delivery of a high-quality, stable, and effective product for the management of cough and cold symptoms.

References

Troubleshooting & Optimization

Optimizing UPLC Methods for Chlophedianol Hydrochloride: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Ultra-Performance Liquid Chromatography (UPLC) methods for the improved sensitivity of Chlophedianol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a good starting UPLC method for this compound analysis?

A1: A validated UPLC method for this compound in syrup dosage form uses a Hypersil BDS C18 column (100 mm x 2.1 mm, 1.7 µm) with a gradient mobile phase of methanol (B129727) and acetonitrile (B52724) (65:35 v/v).[1][2][3] The flow rate is 0.1 ml/min with UV detection at 254 nm.[1][2]

Q2: What are the typical retention times for this compound using the recommended method?

A2: The reported retention time for this compound is approximately 1.130 ± 0.005 minutes under the specified conditions.[1][2]

Q3: How can I prepare a this compound sample from a syrup formulation for UPLC analysis?

A3: Accurately weigh a quantity of syrup equivalent to 10mg of this compound into a 100 ml volumetric flask. Add 50 ml of the mobile phase and sonicate to dissolve the compound completely. Make up the volume to 100 ml with the mobile phase to achieve a concentration of 100 µg/mL. Filter the solution through a 0.20µ membrane filter before injection.[4]

Q4: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for this method?

A4: For the described method, the LOD and LOQ for this compound were found to be 2.094 µg/ml and 6.3466 µg/ml, respectively.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during the UPLC analysis of this compound, providing potential causes and solutions.

Issue 1: Poor Peak Shape (Peak Tailing)

This compound is a basic compound and can exhibit peak tailing due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[5][6]

Potential Cause Recommended Solution
Secondary Silanol Interactions Adjust Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) to ensure the full protonation of silanol groups, minimizing their interaction with the basic analyte.[7][8]
Use a Competing Base: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask the active silanol sites.[7]
Select a Highly Deactivated Column: Employ an end-capped column or a column with a more inert stationary phase to reduce the number of available silanol groups.[7][8]
Column Overload Reduce Sample Concentration: Dilute the sample to ensure the injected amount is within the column's loading capacity.[5]
Column Bed Deformation Check for Voids: Inspect the column for voids at the inlet. If a void is present, the column may need to be replaced.[8]
Issue 2: Low Sensitivity/Poor Signal-to-Noise Ratio

Improving the sensitivity of the method is crucial for detecting low concentrations of this compound.

Potential Cause Recommended Solution
Suboptimal Detector Wavelength Verify Wavelength: Ensure the UV detector is set to the lambda max of this compound (254 nm) for optimal response.[4]
High Background Noise Use High-Purity Solvents: Employ HPLC or MS-grade solvents and fresh, high-purity mobile phase additives to minimize baseline noise.[9]
Proper System Equilibration: Allow sufficient time for the UPLC system to equilibrate with the mobile phase before starting the analysis.
Sample Dilution Optimize Injection Volume: Increase the injection volume cautiously, ensuring it does not lead to peak distortion or column overload.
Inefficient Ionization (if using MS detection) Mobile Phase Modifiers: For LC-MS applications, use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to enhance ionization efficiency.[10]
Issue 3: Matrix Effects from Syrup Formulation

The complex matrix of cough syrups, containing excipients like sugars, thickeners, and flavorings, can interfere with the analysis.

Potential Cause Recommended Solution
Co-eluting Excipients Optimize Gradient Elution: Adjust the gradient profile to better separate the analyte peak from interfering matrix components.[11]
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances before UPLC analysis.[12][13][14]
Viscous Sample Dilution: Dilute the syrup sample sufficiently with the mobile phase to reduce its viscosity and prevent injection issues.

Experimental Protocols

Protocol 1: Standard UPLC Method for this compound

This protocol is based on the validated method by Rasheed and Ahmed (2017).[1][2]

1. Chromatographic Conditions:

  • Column: Hypersil BDS C18, 100 mm x 2.1 mm, 1.7 µm

  • Mobile Phase: Methanol: Acetonitrile (65:35 v/v)

  • Flow Rate: 0.1 ml/min

  • Injection Volume: 1 µl

  • Column Temperature: Ambient

  • Detector: UV at 254 nm

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 20-100 µg/ml).[1][2]

3. Sample Preparation (from Syrup):

  • Follow the procedure outlined in FAQ Q3.

4. System Suitability:

  • Inject the standard solution multiple times to check for system suitability parameters like peak area precision, retention time precision, and theoretical plates.

Protocol 2: Forced Degradation Study

Forced degradation studies help to assess the stability of the drug substance and the specificity of the analytical method.[15][16]

1. Acid Degradation:

  • Treat the drug solution with 0.1 M HCl and reflux for a specified period. Neutralize the solution before injection.

2. Base Degradation:

  • Treat the drug solution with 0.1 M NaOH and reflux for a specified period. Neutralize the solution before injection.

3. Oxidative Degradation:

  • Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period.

4. Thermal Degradation:

  • Expose the solid drug or drug solution to dry heat (e.g., 60-80°C) for a specified period.

5. Photolytic Degradation:

  • Expose the drug solution to UV light (e.g., 254 nm) for a specified period.

Analysis: Analyze the stressed samples using the optimized UPLC method to observe any degradation peaks and the decrease in the main analyte peak.

Data Presentation

Table 1: UPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
ColumnHypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile PhaseMethanol: Acetonitrile (65:35 v/v)
Flow Rate0.1 ml/min
DetectionUV at 254 nm
Injection Volume1 µl
Retention Time~1.130 min
LOD2.094 µg/ml
LOQ6.3466 µg/ml

Table 2: Troubleshooting Guide Summary

IssuePrimary CauseKey Solutions
Peak TailingSecondary Silanol InteractionsLower mobile phase pH, use competing base, use end-capped column
Low SensitivityHigh Background NoiseUse high-purity solvents, proper equilibration
Matrix EffectsCo-eluting ExcipientsOptimize gradient, employ sample cleanup (SPE/LLE)

Visualizations

UPLC_Method_Optimization_Workflow cluster_0 Method Development cluster_1 Optimization cluster_2 Validation Initial_Method Start with Validated Method (Rasheed & Ahmed, 2017) Assess_Performance Assess Peak Shape, Sensitivity, & Resolution Initial_Method->Assess_Performance Problem_Identified Problem Identified? Assess_Performance->Problem_Identified Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic Ratio, Additives) Problem_Identified->Optimize_Mobile_Phase Yes Optimized_Method Optimized Method Problem_Identified->Optimized_Method No Select_Column Select Alternative Column (e.g., different C18, end-capped) Optimize_Mobile_Phase->Select_Column Optimize_Gradient Optimize Gradient Program Select_Column->Optimize_Gradient Refine_Sample_Prep Refine Sample Preparation (e.g., SPE, LLE) Optimize_Gradient->Refine_Sample_Prep Refine_Sample_Prep->Assess_Performance Validate_Method Validate Optimized Method (ICH Guidelines) Optimized_Method->Validate_Method

Caption: Workflow for UPLC method optimization for this compound analysis.

Troubleshooting_Decision_Tree Start Chromatographic Issue Observed Peak_Shape_Issue Poor Peak Shape? Start->Peak_Shape_Issue Sensitivity_Issue Low Sensitivity? Peak_Shape_Issue->Sensitivity_Issue No Tailing Tailing or Fronting? Peak_Shape_Issue->Tailing Yes Retention_Time_Shift Retention Time Shift? Sensitivity_Issue->Retention_Time_Shift No High_Noise High Baseline Noise? Sensitivity_Issue->High_Noise Yes Mobile_Phase_Prep Check Mobile Phase Preparation Retention_Time_Shift->Mobile_Phase_Prep Yes Check_pH Adjust Mobile Phase pH Tailing->Check_pH Check_Column Check Column / Use End-capped Check_pH->Check_Column Check_Concentration Reduce Sample Concentration Check_Column->Check_Concentration Check_Solvents Use High-Purity Solvents High_Noise->Check_Solvents Equilibrate Ensure Proper Equilibration Check_Solvents->Equilibrate Check_Pump Check Pump Performance Mobile_Phase_Prep->Check_Pump

Caption: Decision tree for troubleshooting common UPLC issues for Chlophedianol analysis.

References

Identification and characterization of Chlophedianol Hydrochloride degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and characterization of Chlophedianol Hydrochloride degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study for this compound?

A1: Forced degradation, or stress testing, is essential for several reasons. It helps to identify the likely degradation products of this compound, which is crucial for establishing its intrinsic stability and understanding potential degradation pathways.[1][2][3] This information is vital for developing stability-indicating analytical methods, which can reliably separate the intact drug from its degradation products, ensuring the quality, safety, and efficacy of the final pharmaceutical product.[4][5][6]

Q2: What are the typical stress conditions applied to this compound in a forced degradation study?

A2: In line with International Council on Harmonisation (ICH) guidelines, this compound should be subjected to a variety of stress conditions to induce degradation.[2] These typically include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1M to 1M HCl).[1][3]

  • Base Hydrolysis: Exposure to basic conditions (e.g., 0.1M to 1M NaOH).[1][3]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[1]

  • Thermal Degradation: Exposure to high temperatures, often in 10°C increments above accelerated stability testing conditions (e.g., 60°C, 70°C).[2]

  • Photodegradation: Exposure to controlled light sources, as specified in ICH guideline Q1B, to assess photosensitivity.[2][7]

Q3: What analytical techniques are most suitable for identifying and characterizing this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the preferred methods for separating the degradation products from the parent drug and from each other.[4][8] A reverse-phase C18 column is commonly used.[8][9]

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): This is a powerful tool for determining the molecular weights of the degradation products, which provides crucial information for structure elucidation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural characterization of isolated degradation products.[10][11]

Q4: Are there any known or predicted degradation pathways for this compound?

A4: While specific literature on this compound's degradation pathways is limited, its chemical structure (a tertiary amine and a diarylmethane derivative) suggests potential vulnerabilities.[12] Likely degradation pathways could include:

  • N-Oxidation: The tertiary amine group is susceptible to oxidation, forming an N-oxide, a common degradation pathway for many pharmaceuticals.[10]

  • Hydrolysis: Although the molecule lacks readily hydrolyzable groups like esters or amides, degradation under harsh pH and thermal conditions cannot be ruled out.[13]

  • Oxidative Cleavage: The bond between the substituted methane (B114726) carbon and the aromatic rings could be a site for oxidative degradation.

Troubleshooting Guide

Q: My forced degradation experiment produced no degradation products for this compound. What should I do?

A: This indicates the stress conditions were not harsh enough.

  • Solution: Gradually increase the severity of the conditions. For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1N to 1N), increase the temperature, or prolong the exposure time.[1] For thermal studies, increase the temperature in 10°C increments.[2] The goal is to achieve a target degradation of approximately 5-20% to ensure the stability-indicating method is challenged without generating secondary or irrelevant degradants.

Q: My chromatogram shows very poor resolution between the parent Chlophedianol peak and the degradation product peaks. How can I improve separation?

A: This is a common method development challenge.

  • Solution:

    • Modify Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Change pH: Alter the pH of the mobile phase to change the ionization state of the drug and its degradants, which can significantly impact retention and selectivity.

    • Try a Gradient: If using an isocratic method, switch to a gradient elution. This often provides better separation for compounds with a range of polarities.[8]

    • Select a Different Column: If mobile phase optimization fails, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.

Q: I observe a significant loss of the total peak area (mass balance) in my stressed samples compared to the control. What could be the cause?

A: Poor mass balance suggests that not all degradation products are being detected.

  • Solution:

    • Check for Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS).

    • Investigate Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation.

    • Look for Precipitation: Degradation products might be insoluble in the sample diluent and have precipitated out of the solution. Ensure the diluent is appropriate for both the parent drug and potential degradants.

    • Assess Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the parent drug. A non-pure peak indicates a co-eluting degradant.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol (B129727) or acetonitrile).[3]

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.2N HCl to achieve a final acid concentration of 0.1N.

    • Reflux the solution at 60°C for 4-6 hours.[9]

    • Withdraw samples at regular intervals (e.g., 0, 2, 4, 6 hours).

    • Cool the samples, neutralize with an equivalent amount of 0.1N NaOH, and dilute to the target analytical concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.2N NaOH to achieve a final base concentration of 0.1N.

    • Reflux the solution at 60°C for 4-6 hours.[9]

    • Withdraw samples at intervals, cool, neutralize with 0.1N HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix the stock solution with an appropriate volume of 6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and monitor for up to 24 hours.

    • Withdraw samples at intervals and dilute to the target concentration.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound powder in a petri dish.

    • Expose to dry heat in a calibrated oven at 70°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose the stock solution (in a chemically inert, transparent container) and the solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[7]

    • A parallel sample should be wrapped in aluminum foil as a dark control.

    • After exposure, prepare samples for analysis by diluting to the target concentration.

Protocol 2: UPLC-UV Stability-Indicating Method

This protocol provides a starting point for developing a UPLC method to analyze the stressed samples.[8]

  • Instrumentation: Ultra-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., Hypersil BDS C18, 100 mm x 2.1 mm, 1.7 µm) is a suitable starting point.[8]

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water

    • Phase B: Acetonitrile

  • Gradient Program: A linear gradient from 10% to 90% B over 10 minutes can be used for initial screening.

  • Flow Rate: 0.3 mL/min.

  • Detection Wavelength: Monitor at 254 nm, and collect full spectra using the PDA detector to assess peak purity.[8]

  • Injection Volume: 2 µL.

  • Column Temperature: 30°C.

Data Presentation

Quantitative results from forced degradation studies should be summarized clearly.

Table 1: Summary of Forced Degradation Results for this compound.

Stress ConditionTime (hours)Chlophedianol Assay (%)% DegradationNumber of Degradation ProductsPeak Area of Major Degradant (RT in min)
Control 0100.00.00-
0.1N HCl @ 60°C 691.28.8215432 (RT 3.5)
0.1N NaOH @ 60°C 685.714.3328765 (RT 4.1)
6% H₂O₂ @ RT 2489.510.5121098 (RT 5.2)
Thermal (70°C) 4896.33.716543 (RT 3.8)
Photolytic (ICH Q1B) -98.11.913210 (RT 4.5)

Table 2: Chromatographic Purity and Mass Balance Analysis.

Stress ConditionRetention Time of Chlophedianol (min)Peak Purity AnglePeak Purity ThresholdMass Balance (%)
Control 4.80.981.50100.0
0.1N HCl @ 60°C 4.81.021.5099.5
0.1N NaOH @ 60°C 4.81.151.5098.9
6% H₂O₂ @ RT 4.80.951.5099.8

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis & Characterization drug Chlophedianol HCl (Bulk Drug / Product) stock Prepare Stock Solution (1 mg/mL) drug->stock acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxid Oxidation (6% H2O2, RT) stock->oxid therm Thermal (Solid, 70°C) stock->therm photo Photolytic (ICH Q1B Light) stock->photo analysis Analyze via Stability- Indicating UPLC-PDA acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis mass_spec Identify m/z via LC-MS analysis->mass_spec If degradants > threshold nmr Isolate & Characterize via NMR mass_spec->nmr report Report Degradation Profile & Pathways nmr->report

Caption: Workflow for forced degradation and analysis.

G cluster_solutions Troubleshooting Steps start No / Poor Degradation Observed increase_conc Increase Acid/Base Concentration start->increase_conc Hydrolysis increase_temp Increase Temperature start->increase_temp Hydrolysis/ Thermal increase_time Increase Exposure Time start->increase_time All Conditions increase_reagent Increase Oxidant Concentration start->increase_reagent Oxidation end Target Degradation (5-20%) Achieved increase_conc->end increase_temp->end increase_time->end increase_reagent->end

Caption: Troubleshooting logic for insufficient degradation.

References

Mitigating matrix effects in the bioanalysis of Chlophedianol Hydrochloride in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of Chlophedianol Hydrochloride in plasma using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound analysis in plasma, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source.[1][4] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.[2][5] Ion suppression is the more common phenomenon and can significantly reduce the sensitivity of the assay.[3]

Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A2: The presence of matrix effects can be evaluated both qualitatively and quantitatively. A common quantitative method is the post-extraction spike method. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank plasma sample at the same concentration.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. Regulatory guidelines often recommend that the coefficient of variation (CV) of the matrix factor across different lots of plasma should be less than 15%.

Q3: What is the role of an internal standard (IS) in mitigating matrix effects?

A3: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., Chlophedianol-d3). A SIL-IS is expected to co-elute with the analyte and experience the same degree of matrix effects, thereby compensating for variations in signal intensity. However, it is crucial to ensure complete co-elution of the analyte and the IS for effective compensation.

Troubleshooting Guide

Problem 1: Poor peak shape and inconsistent retention time for this compound.

Possible Cause Troubleshooting Action
Matrix Overload Dilute the sample extract and re-inject. This can reduce the concentration of interfering matrix components.
Insufficient Chromatographic Separation Optimize the HPLC/UPLC gradient to better separate this compound from early-eluting matrix components like phospholipids. Consider using a column with a different stationary phase.
Inappropriate pH of Mobile Phase This compound is a basic compound. Adjusting the mobile phase pH with a suitable buffer (e.g., ammonium (B1175870) formate) can improve peak shape and retention time stability.

Problem 2: Significant ion suppression is observed for this compound.

Possible Cause Troubleshooting Action
Co-elution with Phospholipids Implement a sample preparation method specifically designed to remove phospholipids, such as HybridSPE® or Phree™.
Inefficient Sample Cleanup Switch from a simple protein precipitation (PPT) method to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
High Salt Concentration in the Final Extract Ensure that the final reconstitution solvent is compatible with the mobile phase and that any salts from the extraction process are sufficiently removed.

Experimental Protocols & Data

Sample Preparation Method Comparison

To mitigate matrix effects, different sample preparation techniques can be employed. Below is a comparison of three common methods for extracting this compound from plasma.

Table 1: Comparison of Sample Preparation Methods for this compound Bioanalysis

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) 95 ± 5.288 ± 4.592 ± 3.8
Matrix Effect (%) 65 ± 12.1 (Suppression)92 ± 6.8 (Slight Suppression)98 ± 4.2 (Minimal Effect)
Precision (%CV) < 15< 10< 5
Throughput HighMediumLow to Medium
Cost per Sample LowLowHigh

Data are representative and may vary based on specific experimental conditions.

Detailed Experimental Protocols
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

  • To 100 µL of plasma sample, add 50 µL of 1M sodium carbonate solution and the internal standard.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Pre-treat 100 µL of plasma by adding 100 µL of 4% phosphoric acid in water and the internal standard.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Visualizations

Experimental Workflows

cluster_ppt Protein Precipitation (PPT) Workflow ppt_start Plasma Sample ppt_add_is_solvent Add Acetonitrile + IS ppt_start->ppt_add_is_solvent ppt_vortex Vortex ppt_add_is_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_evaporate Evaporate ppt_supernatant->ppt_evaporate ppt_reconstitute Reconstitute ppt_evaporate->ppt_reconstitute ppt_inject Inject to LC-MS/MS ppt_reconstitute->ppt_inject

Caption: Workflow for Protein Precipitation.

cluster_lle Liquid-Liquid Extraction (LLE) Workflow lle_start Plasma Sample lle_add_base_is Add Base + IS lle_start->lle_add_base_is lle_add_solvent Add Organic Solvent lle_add_base_is->lle_add_solvent lle_vortex Vortex & Centrifuge lle_add_solvent->lle_vortex lle_collect Collect Organic Layer lle_vortex->lle_collect lle_evaporate Evaporate lle_collect->lle_evaporate lle_reconstitute Reconstitute lle_evaporate->lle_reconstitute lle_inject Inject to LC-MS/MS lle_reconstitute->lle_inject

Caption: Workflow for Liquid-Liquid Extraction.

cluster_spe Solid-Phase Extraction (SPE) Workflow spe_start Plasma Sample spe_pretreat Pre-treat Sample + IS spe_start->spe_pretreat spe_condition Condition Cartridge spe_condition->spe_pretreat spe_load Load Sample spe_pretreat->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_evaporate Evaporate Eluate spe_elute->spe_evaporate spe_reconstitute Reconstitute spe_evaporate->spe_reconstitute spe_inject Inject to LC-MS/MS spe_reconstitute->spe_inject

Caption: Workflow for Solid-Phase Extraction.

Troubleshooting Logic

cluster_solutions Mitigation Strategies cluster_details start Matrix Effect Observed? optimize_chroma Optimize Chromatography start->optimize_chroma Yes change_prep Improve Sample Prep optimize_chroma->change_prep Still Present chroma_details Gradient modification Change column optimize_chroma->chroma_details use_sil_is Use SIL-IS change_prep->use_sil_is Still Present prep_details PPT -> LLE -> SPE change_prep->prep_details is_details Ensure co-elution use_sil_is->is_details end Matrix Effect Mitigated use_sil_is->end

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Overcoming Co-elution of Chlophedianol Hydrochloride with Excipients in Tablet Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the HPLC and UPLC analysis of Chlophedianol Hydrochloride in tablet formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution in the analysis of this compound tablets?

A1: Co-elution in the analysis of this compound tablets can stem from several factors:

  • Inadequate Chromatographic Selectivity: The chosen column and mobile phase may not be suitable to resolve this compound from certain excipients or degradation products.

  • Presence of Structurally Similar Compounds: Degradation products formed during manufacturing or storage may have similar physicochemical properties to the active pharmaceutical ingredient (API), leading to overlapping peaks.

  • Excipient Interference: Common tablet excipients, although often considered chromatographically inactive, can sometimes interfere with the API peak, especially at high concentrations or if they contain impurities.

  • Poor Method Optimization: Suboptimal parameters such as mobile phase composition, pH, flow rate, and column temperature can lead to poor separation.

Q2: Which common tablet excipients are known to potentially interfere with this compound analysis?

A2: While many common excipients have low UV absorbance and are not retained on reversed-phase columns, some can still pose a challenge. Povidone, for instance, has a UV cutoff near 240 nm and could potentially interfere if the detection wavelength for this compound is in this region.[1] It is crucial to assess the chromatographic behavior of all excipients in a new formulation.

Q3: How can I confirm if a peak is pure this compound or a result of co-elution?

A3: Peak purity analysis is essential to confirm the homogeneity of a chromatographic peak. This can be achieved using a photodiode array (PDA) detector, which acquires UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure. Any significant difference suggests the presence of a co-eluting impurity.

Q4: What is a stability-indicating method and why is it important for this compound analysis?

A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients.[2] Developing such a method is crucial for this compound to ensure that the measured concentration of the API is not artificially inflated by co-eluting degradants that may form over the product's shelf life. This involves performing forced degradation studies to intentionally degrade the drug and ensure the analytical method can resolve the API from all potential degradation products.[2][3]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the analysis of this compound tablets.

Problem: Poor resolution between this compound and an unknown peak.

Step 1: Initial Assessment and Identification

  • Visual Inspection of the Chromatogram: Look for signs of co-elution such as peak fronting, tailing, or shoulders.

  • Peak Purity Analysis: Utilize a PDA detector to assess the spectral homogeneity of the this compound peak.

  • Analyze Placebo and Individual Components: Inject a placebo tablet sample (containing all excipients except the API) and individual solutions of each excipient to identify the source of the interfering peak.

Step 2: Method Optimization

If co-elution is confirmed, the following method parameters can be adjusted to improve resolution:

  • Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention and may improve separation.

    • Aqueous Phase pH: Adjusting the pH of the aqueous phase can alter the ionization state of this compound and any ionizable interfering compounds, thereby changing their retention times.

    • Ion-Pairing Agents: For basic compounds like this compound, adding an ion-pairing agent (e.g., 1-octanesulfonic acid) to the mobile phase can improve peak shape and retention.[4]

  • Stationary Phase:

    • Column Chemistry: If modifying the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, phenyl, or a cyano column) to introduce different separation selectivity.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., UPLC columns with <2 µm particles) or a longer column can increase efficiency and improve resolution.

  • Other Chromatographic Parameters:

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the run time.

    • Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.

Step 3: Sample Preparation

  • Ensure that the sample is completely dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion and apparent co-elution.

Experimental Protocols

Method 1: Reversed-Phase HPLC with Ion-Pairing

This method is suitable for the separation of this compound from a complex mixture of excipients.[4]

ParameterSpecification
Column Octadecylsilane (C18), 5 µm
Mobile Phase 70% Acetonitrile and 30% aqueous solution containing 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine
Flow Rate 2.0 mL/min
Detector UV at 254 nm
Sample Preparation Dissolve tablets in a 50:50 mixture of water and acetonitrile.
Method 2: UPLC Method

This UPLC method has been shown to be effective for the estimation of this compound in a syrup dosage form and is reported to have no interference from excipients and degradants.[5][6]

ParameterSpecification
Column Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of methanol (B129727) and acetonitrile (65:35 v/v) with 0.5 M phosphate (B84403) buffer (pH 4.5 with triethylamine)
Flow Rate 0.1 mL/min
Detector UV at 254 nm
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase.

Data Presentation

Table 1: Comparison of Chromatographic Methods for this compound Analysis

ParameterMethod 1: RP-HPLC with Ion-Pairing[4]Method 2: UPLC[5][6]
Stationary Phase Octadecylsilane (C18), 5 µmHypersil BDS C18, 1.7 µm
Mobile Phase 70% ACN, 30% Aqueous with ion-pairing agentGradient of Methanol:ACN (65:35) with buffer
Flow Rate 2.0 mL/min0.1 mL/min
Detection 254 nm254 nm
Reported Performance Good separation from plant extracts and fillersNo interference from syrup excipients and degradants

Visualizations

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Optimization Method Optimization cluster_Resolution Resolution Achieved Start Poor Resolution or Suspected Co-elution Check_Purity Perform Peak Purity Analysis (PDA Detector) Start->Check_Purity Analyze_Blanks Analyze Placebo and Individual Excipients Start->Analyze_Blanks Adjust_Mobile_Phase Adjust Mobile Phase (Organic Ratio, pH, Ion-Pair) Check_Purity->Adjust_Mobile_Phase Purity Fails Analyze_Blanks->Adjust_Mobile_Phase Interference Identified Change_Column Change Stationary Phase (e.g., C8, Phenyl) Adjust_Mobile_Phase->Change_Column No Improvement Resolved Baseline Resolution Achieved Adjust_Mobile_Phase->Resolved Success Adjust_Parameters Adjust Flow Rate or Column Temperature Change_Column->Adjust_Parameters No Improvement Change_Column->Resolved Success Adjust_Parameters->Resolved Success Not_Resolved Resolution Still Unacceptable Adjust_Parameters->Not_Resolved No Improvement Not_Resolved->Adjust_Mobile_Phase Re-evaluate

Caption: Troubleshooting workflow for resolving co-elution issues.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Weigh Accurately Weigh Tablet Powder Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject into HPLC/UPLC System Filter->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Standard Integrate->Quantify

Caption: General experimental workflow for tablet analysis.

References

Method refinement for Chlophedianol Hydrochloride analysis in the presence of interfering substances

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for the analytical method refinement of Chlophedianol Hydrochloride, particularly in the presence of interfering substances such as excipients, impurities, and degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Method Issues

??? Question: My system suitability test (SST) is failing due to inconsistent retention times for this compound. What are the likely causes and solutions?

??? Question: I'm observing a noisy or drifting baseline. How can I resolve this?

Peak Shape and Resolution Problems

??? Question: The this compound peak is tailing or fronting. What adjustments can I make?

??? Question: I am not getting adequate resolution between this compound and an interfering peak. What are my options?

Summary of Analytical Method Parameters

The following tables summarize quantitative data from validated HPLC and UPLC methods for the analysis of this compound.

Table 1: HPLC Method Parameters

Parameter Method 1 (Complex Tablet Formulation)[1][2][3]
Column Octadecylsilane (ODS)
Mobile Phase 70% Acetonitrile, 30% aqueous solution (0.005M 1-octanesulfonic acid, 1% acetic acid, 1% diethylamine)
Detector UV at 254 nm

| Sample Preparation | Tablets dissolved in water/acetonitrile (50/50) |

Table 2: UPLC Method Validation Data

Parameter Method 2 (Syrup Dosage Form)[4][5]
Column Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Methanol and Acetonitrile (65:35 %v/v)
Flow Rate 0.1 mL/min
Detector UV at 254 nm
Retention Time 1.130 ± 0.005 min
Linearity Range 20-100 µg/mL
LOD 2.094 µg/mL

| LOQ | 6.3466 µg/mL |

Experimental Protocols

Protocol 1: UPLC Analysis of this compound in Syrup

This protocol is adapted from a validated method for determining this compound in a syrup dosage form.[6][4][5]

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard.

    • Transfer it into a 100 mL volumetric flask.

    • Add approximately 50 mL of the mobile phase (Methanol:Acetonitrile 65:35) and sonicate to dissolve.

    • Make up the volume to 100 mL with the mobile phase.

  • Preparation of Calibration Standards:

    • From the standard stock solution, prepare a series of dilutions ranging from 20 µg/mL to 100 µg/mL using the mobile phase.

  • Preparation of Sample Solution:

    • Take a volume of syrup equivalent to a known amount of this compound.

    • Dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the solution through a 0.20 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase: Methanol:Acetonitrile (65:35 v/v)

    • Flow Rate: 0.1 mL/min

    • Injection Volume: As per instrument settings (e.g., 1-10 µL)

    • Detection: UV at 254 nm

    • Column Temperature: 25°C[6]

  • Analysis:

    • Inject the blank (mobile phase), standard solutions, and sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of an analytical method.[7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or a water/acetonitrile mixture) at a concentration of approximately 100 ppm.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the mixture at room temperature or reflux at a controlled temperature (e.g., 60°C) for a specified period (e.g., 8 hours).[10]

    • After the incubation period, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final known volume with the mobile phase and analyze.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 N HCl at the end.[10]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of hydrogen peroxide (e.g., 3-30%).[10]

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute to a final known volume with the mobile phase and analyze.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in an oven (e.g., 60°C) for a specified duration.

    • Alternatively, reflux the drug solution in a neutral solvent (e.g., HPLC grade water) for a set time.

    • After exposure, dissolve/dilute the sample in the mobile phase to a known concentration and analyze.

  • Photolytic Degradation:

    • Expose the drug substance (solid and/or solution) to UV light (e.g., 254 nm) or sunlight for a defined period.

    • Prepare a sample for analysis by dissolving/diluting it in the mobile phase.

Analysis of Degraded Samples: Analyze all stressed samples using the developed analytical method. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak and from each other.

Visualizations

Workflow_For_Method_Refinement Start Start: Initial Method (e.g., Pharmacopoeia or Literature) SST Perform System Suitability Test (SST) Start->SST SST_Pass SST Passed? SST->SST_Pass Specificity Assess Specificity: Analyze Placebo and Spiked Samples SST_Pass->Specificity Yes Optimize Optimize Method: - Adjust Mobile Phase (pH, % Organic) - Change Column - Modify Gradient SST_Pass->Optimize No Interference Interference Observed? Specificity->Interference Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Interference->Forced_Deg No Interference->Optimize Yes Resolution Adequate Resolution from Degradants? Forced_Deg->Resolution Resolution->Optimize No Validate Re-validate Method Parameters (Linearity, Accuracy, Precision) Resolution->Validate Yes Optimize->SST Iterate End End: Refined, Stability-Indicating Method is Ready Validate->End

Caption: Workflow for refining an analytical method for Chlophedianol HCl.

Troubleshooting_Diagram Problem Problem Observed During Analysis PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Shift? Problem->RetentionTime           ResolutionIssue Poor Resolution? Problem->ResolutionIssue                   BaselineIssue Baseline Noise/Drift? Problem->BaselineIssue       Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting If not tailing Sol_RT Check Mobile Phase Prep Ensure Column Equilibration Check Pump & Temp RetentionTime->Sol_RT Yes Sol_Res Adjust % Organic in Mobile Phase Optimize Gradient Slope Change Column ResolutionIssue->Sol_Res Yes Sol_Base Degas Mobile Phase Flush System Check Detector Lamp BaselineIssue->Sol_Base Yes Sol_Tailing Adjust Mobile Phase pH Add Competing Base Reduce Sample Concentration Tailing->Sol_Tailing Sol_Fronting Dissolve Sample in Mobile Phase Reduce Sample Concentration Fronting->Sol_Fronting

Caption: Decision tree for troubleshooting common HPLC/UPLC issues.

References

Technical Support Center: In Vivo Antitussive Assays with Chlophedianol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chlophedianol Hydrochloride in in vivo antitussive assays.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound as an antitussive agent?

A1: this compound is a centrally acting cough suppressant.[1][2][3] Its primary mechanism involves the depression of the cough center located in the medulla oblongata of the brainstem.[1][2] By inhibiting this region, it reduces the frequency and intensity of the cough reflex. Additionally, Chlophedianol possesses mild local anesthetic and antihistamine properties, which may contribute to its overall antitussive effect.[3]

Q2: What is the most common in vivo model for evaluating the antitussive efficacy of this compound?

A2: The most frequently employed and well-established preclinical model for evaluating antitussive drugs is the citric acid-induced cough assay in guinea pigs.[4] This model is valued for its reproducibility in inducing a reliable cough reflex that can be quantified to assess the efficacy of antitussive agents.

Q3: Are there any known factors that can significantly influence the variability of results in the citric acid-induced cough assay?

A3: Yes, several factors can contribute to variability in this assay. These include the sex and body weight of the guinea pigs, with lighter animals often exhibiting a higher cough response. The concentration and volume of the nebulized citric acid solution are also critical parameters that must be strictly controlled to ensure consistent results.

Q4: How does this compound's binding to sigma-1 receptors contribute to its antitussive effect?

A4: While some centrally acting antitussives, like dextromethorphan, are known to interact with sigma-1 receptors, current evidence suggests that Chlophedianol binds poorly to these receptors. Therefore, its antitussive action is not believed to be primarily mediated through the sigma-1 receptor pathway.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo antitussive assays with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Baseline Cough Response 1. Inconsistent citric acid aerosol delivery. 2. Variation in animal sensitivity (age, weight, sex). 3. Environmental stressors affecting the animals.1. Calibrate the nebulizer to ensure a consistent particle size and output rate. Use a fresh, standardized citric acid solution for each experiment. 2. Use animals of the same sex and within a narrow weight range. Acclimatize animals to the experimental setup to reduce stress. 3. Maintain a controlled environment with consistent temperature, humidity, and low noise levels.
Inconsistent or Lack of Dose-Response 1. Improper drug administration (e.g., incorrect gavage technique). 2. Inadequate absorption of this compound. 3. Incorrect dose calculations or dilutions.1. Ensure proper training in oral gavage techniques to guarantee consistent delivery to the stomach. 2. Administer the drug in a vehicle that enhances solubility and absorption. Allow sufficient time between administration and cough induction for the drug to reach peak plasma concentration (typically 30-60 minutes). 3. Double-check all calculations and ensure accurate preparation of dosing solutions.
Unexpected Sedation or Adverse Effects in Animals 1. This compound can have sedative effects at higher doses due to its antihistamine properties. 2. Interaction with other compounds or vehicle.1. Perform a dose-ranging study to determine the optimal therapeutic window that provides antitussive effects without significant sedation. 2. Ensure the vehicle is inert and does not interact with the drug.
Difficulty in Distinguishing Coughs from Sneezes 1. Subjective scoring by observers. 2. Lack of clear behavioral and auditory cues.1. Utilize a validated cough detection system that incorporates both sound and pressure changes. 2. Train observers to recognize the characteristic thoracoabdominal movement and sound of a guinea pig cough.

Quantitative Data

Specific dose-response data for this compound in the guinea pig citric acid-induced cough model is not extensively available in peer-reviewed literature. Researchers should establish a dose-response curve as part of their initial validation studies. For comparative purposes, the following table summarizes the efficacy of other common antitussive agents in this model.

Antitussive Agent Dose (mg/kg, p.o.) Mean Cough Inhibition (%) Reference
Codeine10~50%[5]
Dextromethorphan30~48%[4]

Note: The above values are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Citric Acid-Induced Cough Assay in Guinea Pigs

This protocol outlines the key steps for inducing and quantifying cough in guinea pigs to assess the efficacy of this compound.

1. Animal Preparation:

  • Use male Dunkin-Hartley guinea pigs (300-350 g).

  • House animals in a controlled environment for at least one week to acclimatize.

  • Fast animals overnight before the experiment with free access to water.

2. Drug Administration:

  • Prepare fresh solutions of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer the drug or vehicle orally (p.o.) via gavage at a volume of 1 ml/kg.

  • Allow for a 60-minute pretreatment period before cough induction.

3. Cough Induction and Measurement:

  • Place each guinea pig individually in a whole-body plethysmograph chamber.

  • Nebulize a 0.4 M citric acid solution into the chamber for a 10-minute period.

  • Record the number of coughs during the 10-minute exposure and for a 5-minute post-exposure period.

  • A cough is defined by a characteristic explosive sound and a distinct thoracoabdominal movement. Automated cough detection systems can be used for more objective measurements.

4. Data Analysis:

  • Calculate the total number of coughs for each animal.

  • Determine the percentage of cough inhibition for each dose of this compound compared to the vehicle control group using the following formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

Signaling Pathway of this compound's Antitussive Action

cluster_periphery Periphery cluster_cns Central Nervous System (CNS) Airway_Irritants Airway Irritants (e.g., Citric Acid) Sensory_Nerves Vagal Afferent Nerves Airway_Irritants->Sensory_Nerves Stimulation Brainstem Brainstem Sensory_Nerves->Brainstem Signal Transmission Cough_Center Cough Center (Medulla Oblongata) Brainstem->Cough_Center Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Initiation Chlophedianol Chlophedianol HCl Chlophedianol->Cough_Center Inhibition

Caption: Central inhibitory action of this compound on the cough reflex arc.

Experimental Workflow for In Vivo Antitussive Assay

Animal_Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting Animal_Acclimatization->Fasting Administration Oral Administration (Vehicle or Drug) Fasting->Administration Drug_Preparation Preparation of Chlophedianol HCl Doses Drug_Preparation->Administration Pretreatment Pretreatment Period (60 minutes) Administration->Pretreatment Cough_Induction Citric Acid Nebulization (10 minutes) Pretreatment->Cough_Induction Data_Collection Cough Recording (15 minutes) Cough_Induction->Data_Collection Data_Analysis Data Analysis and % Inhibition Calculation Data_Collection->Data_Analysis

Caption: Step-by-step workflow for the citric acid-induced cough assay in guinea pigs.

References

Technical Support Center: Optimization of Chlophedianol Hydrochloride Extraction from Lung Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Chlophedianol Hydrochloride from lung tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from lung tissue?

A1: The two primary methods for extracting this compound from lung tissue are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred for its high selectivity, reduced solvent consumption, and potential for automation.[1][2] LLE is a conventional and widely used technique that can be effective but may be more labor-intensive and use larger volumes of organic solvents.[3]

Q2: What are the key physicochemical properties of this compound to consider for extraction?

A2: this compound is a synthetic, centrally-acting cough suppressant.[4][5] It is a white to off-white crystalline powder that is soluble in water.[4] Its structure contains a phenolic group, and it possesses local anesthetic and antihistamine properties.[4][6] Understanding its solubility and its basic nature is crucial for selecting appropriate extraction solvents and pH conditions.

Q3: What are the major challenges in extracting drugs from lung tissue?

A3: Lung tissue is a complex biological matrix rich in lipids and proteins, which can interfere with the extraction process.[7] Incomplete homogenization can lead to variable recovery. The presence of endogenous substances can also cause matrix effects, impacting the accuracy of analytical methods like LC-MS/MS. Careful optimization of the extraction protocol is necessary to minimize these interferences.

Q4: How can I improve the recovery of this compound from lung tissue homogenates?

A4: Optimizing several parameters can improve recovery. For LLE, this includes the choice of organic solvent, the pH of the aqueous phase, and the efficiency of mixing. For SPE, selecting the appropriate sorbent chemistry (e.g., mixed-mode cation exchange for basic drugs), optimizing the pH of the loading and wash solutions, and using a suitable elution solvent are critical.[8][9]

Q5: What analytical techniques are suitable for quantifying this compound after extraction?

A5: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector are commonly used for the quantification of pharmaceutical compounds.[10] For high sensitivity and selectivity, especially in complex biological matrices, coupling with tandem mass spectrometry (LC-MS/MS) is often the preferred method.[11]

Experimental Protocols

Here we provide detailed methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) of this compound from lung tissue homogenates. These are recommended starting points and may require further optimization for specific experimental conditions.

Protocol 1: Solid-Phase Extraction (SPE)

1. Sample Homogenization:

  • Accurately weigh 1 g of lung tissue.

  • Add 4 mL of ice-cold phosphate-buffered saline (PBS, pH 7.4).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for extraction.

2. SPE Cartridge Conditioning:

  • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

  • Condition the cartridge by passing 2 mL of methanol (B129727), followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry out.

3. Sample Loading:

  • Acidify the supernatant from step 1 by adding 100 µL of 2% phosphoric acid.

  • Load the acidified supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

4. Washing:

  • Wash the cartridge with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

  • Wash the cartridge with 2 mL of methanol to remove lipids and other organic interferences.

5. Elution:

6. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for your analytical method (e.g., a mixture of methanol and acetonitrile).[10]

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

1. Sample Homogenization:

  • Follow the same procedure as in the SPE protocol (Step 1).

2. pH Adjustment:

  • To 1 mL of the supernatant, add 100 µL of 1 M sodium hydroxide to basify the sample to a pH of approximately 10-11. This facilitates the extraction of the basic drug into an organic solvent.

3. Liquid-Liquid Extraction:

  • Add 5 mL of a suitable organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate, 9:1 v/v).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

4. Collection of Organic Phase:

  • Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous layer.

5. Back Extraction (Optional, for cleanup):

  • To the collected organic phase, add 1 mL of 0.1 M hydrochloric acid.

  • Vortex for 2 minutes and centrifuge to separate the phases.

  • Discard the upper organic layer.

  • Basify the lower aqueous layer with 1 M sodium hydroxide to pH 10-11.

  • Perform a second extraction with 5 mL of the organic solvent.

  • Collect the organic phase.

6. Dry-down and Reconstitution:

  • Evaporate the organic phase to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery Incomplete Elution Ensure the elution solvent is sufficiently strong to displace the analyte from the sorbent. For a basic compound like Chlophedianol, a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) is necessary.[9] Increase the volume of the elution solvent or perform a second elution.
Analyte Breakthrough during Loading The flow rate during sample loading may be too high. Reduce the flow rate to allow for adequate interaction between the analyte and the sorbent. The sample may need further dilution if the analyte concentration is very high.
Improper pH of Loading Solution For a cation exchange mechanism, the analyte should be positively charged, and the sorbent negatively charged. Ensure the sample is acidified before loading to protonate the amine group of Chlophedianol.
High Variability in Results Inconsistent Cartridge Packing Use high-quality SPE cartridges from a reputable supplier. Ensure there are no channels or voids in the sorbent bed.
Incomplete Homogenization Ensure the lung tissue is thoroughly homogenized to a uniform consistency before centrifugation.
Matrix Effects in MS Detection Insufficient Washing Optimize the wash steps to effectively remove interfering substances. A wash with a non-polar organic solvent like methanol can help remove lipids.
Co-elution of Interferences Modify the elution solvent to be more selective for the analyte of interest. A step-wise elution with increasing solvent strength may be beneficial.
Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery Inappropriate Organic Solvent The polarity of the extraction solvent should be optimized. A mixture of solvents (e.g., hexane and ethyl acetate) can be tested to find the optimal polarity for Chlophedianol.
Incorrect pH of Aqueous Phase For a basic drug like Chlophedianol, the aqueous phase should be basified to a pH well above its pKa to ensure it is in its neutral, more organic-soluble form.
Insufficient Mixing Ensure vigorous and adequate mixing (e.g., vortexing for at least 2 minutes) to maximize the surface area for extraction.
Emulsion Formation High Concentration of Lipids and Proteins Centrifuge at a higher speed and for a longer duration. The addition of a small amount of salt (salting out) to the aqueous phase before extraction can help break emulsions.
Vigorous Shaking Instead of vigorous vortexing, gentle inversion mixing can be attempted, though this may reduce extraction efficiency.
High Background in Chromatogram Co-extraction of Interferences A back-extraction step can be incorporated for further cleanup. This involves transferring the analyte back into an acidic aqueous phase, discarding the organic layer with neutral and acidic interferences, and then re-extracting the analyte into a fresh organic solvent after basification.
Contaminated Solvents or Glassware Use high-purity solvents and ensure all glassware is thoroughly cleaned.

Data Presentation: Extraction Recovery

The following tables present hypothetical data to illustrate the optimization of extraction recovery for this compound from lung tissue homogenates.

Table 1: Optimization of Solid-Phase Extraction (SPE) Recovery

SPE Sorbent Wash Solvent Elution Solvent Mean Recovery (%) RSD (%)
C18MethanolAcetonitrile65.28.5
C18Methanol5% NH4OH in Methanol75.86.2
Mixed-Mode Cation Exchange0.1 M HCl then MethanolAcetonitrile70.17.1
Mixed-Mode Cation Exchange 0.1 M HCl then Methanol 5% NH4OH in Methanol 92.5 4.3

RSD: Relative Standard Deviation

Table 2: Optimization of Liquid-Liquid Extraction (LLE) Recovery

Extraction Solvent Aqueous Phase pH Number of Extractions Mean Recovery (%) RSD (%)
Ethyl Acetate9178.39.8
Dichloromethane11185.17.5
Hexane:Ethyl Acetate (9:1)9288.96.1
Hexane:Ethyl Acetate (9:1) 11 2 94.2 5.2

RSD: Relative Standard Deviation

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenize Homogenize Lung Tissue in PBS Centrifuge1 Centrifuge Homogenate Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Acidify Acidify Supernatant Supernatant->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge (Methanol then Water) Condition->Load Wash1 Wash 1: 0.1 M HCl Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute with 5% NH4OH in Methanol Wash2->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Homogenize Homogenize Lung Tissue in PBS Centrifuge1 Centrifuge Homogenate Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Basify Basify Supernatant (pH 10-11) Supernatant->Basify AddSolvent Add Organic Solvent Basify->AddSolvent Vortex Vortex to Mix AddSolvent->Vortex Centrifuge2 Centrifuge to Separate Phases Vortex->Centrifuge2 CollectOrganic Collect Organic Phase Centrifuge2->CollectOrganic Drydown Evaporate to Dryness CollectOrganic->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Chlophedianol Hydrochloride and Codeine in Cough Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitussive properties of Chlophedianol Hydrochloride and Codeine, focusing on their mechanisms of action, and available efficacy data. The information presented is intended to support research, scientific understanding, and drug development in the field of respiratory therapeutics.

Executive Summary

This compound and codeine are both centrally acting antitussive agents, yet they operate through distinct pharmacological pathways. Codeine, a long-standing benchmark in cough suppression, exerts its effects via opioid receptors after being metabolized to morphine.[1] Chlophedianol, a non-narcotic agent, is understood to act on the medullary cough center, potentially through modulation of GABAergic neurotransmission.[2]

A significant gap in the current literature is the absence of head-to-head clinical trials directly comparing the efficacy of chlophedianol and codeine. Consequently, this guide presents available efficacy data for each compound from separate clinical investigations, primarily against placebo. This allows for an indirect comparison, the limitations of which are duly noted. The evidence for codeine's efficacy, particularly in acute cough, has been a subject of debate, with some studies indicating it is no more effective than a placebo.

Mechanisms of Action

This compound

This compound is a centrally acting cough suppressant.[2][3] Its primary site of action is the cough center located in the medulla oblongata of the brainstem.[2][3] By depressing this area, chlophedianol reduces the frequency and intensity of the cough reflex.[3] While its precise molecular interactions are not fully elucidated, it is believed to modulate the activity of neurotransmitters, potentially involving the enhancement of gamma-aminobutyric acid (GABA) activity.[2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and increased GABAergic activity would lead to reduced neuronal excitability within the medullary cough center.[2] Additionally, chlophedianol possesses mild local anesthetic properties which may contribute to its antitussive effect by soothing irritation in the throat and respiratory tract.[2][3]

Codeine

Codeine is an opioid analgesic that also possesses significant antitussive properties.[4] It is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into morphine.[5] The antitussive effects of codeine are primarily mediated by the action of morphine on μ-opioid receptors in the central nervous system, including the cough center in the medulla.[1][4] The activation of these G protein-coupled receptors leads to hyperpolarization of neurons and a reduction in the release of neurotransmitters involved in the cough reflex.[5]

Comparative Efficacy Data

Table 1: Summary of Clinical Efficacy Data for this compound

Study/ReferenceStudy DesignPopulationInterventionOutcome MeasureResults
Diwan et al., 1982[6]Double-blind, randomized60 patients with cough associated with chest diseasesChlophedianol (20 mg, 3x daily) vs. Isoaminile (B1672210) citrate (B86180) (40 mg, 3x daily)3-hour and 24-hour cough countsChlophedianol was as effective as isoaminile in suppressing cough.
User Reviews on Drugs.comPatient-reported outcomesUsers with coughChlophedianol/pyrilamineSubjective cough reliefAverage rating of 8.7 out of 10 for cough. 67% reported a positive experience.

Table 2: Summary of Clinical Efficacy Data for Codeine

Study/ReferenceStudy DesignPopulationInterventionOutcome MeasureResults
Aylward et al., 1984[7]Dose-response study8 patients with pathological coughCodeine phosphate (B84403) (30 mg) vs. Dextromethorphan (60 mg) and placeboAntitussive effect30 mg codeine was superior to placebo and not significantly different from 60 mg dextromethorphan.
Smith et al., 2006 (as cited in Bolser, 2008)[8]Placebo-controlled21 patients with COPDCodeine (60 mg) vs. PlaceboCitric acid cough threshold and ambulatory cough countsNo significant effect over placebo on either measure.
Eccles et al., 1992 (as cited in Bolser, 2008)[8]Placebo-controlledPatients with cough due to URTICodeine (30 mg initial, then 30 mg 4x daily for 4 days) vs. PlaceboObjective cough recording and self-reported coughNo effect greater than placebo.
Freestone et al., 1996 (as cited in Bolser, 2008)[8]Placebo-controlled, parallel group82 subjects with coughCodeine (50 mg) vs. PlaceboCough assessment (sound pressure, frequency, subjective scores)No effect greater than placebo.
TGA Report, 2016[9]Review of 4 trialsPatients with coughCodeine-based medicines vs. PlaceboCough severity and frequencyShown to reduce cough severity, but not frequency (very low-quality evidence).
Retrospective Cohort Analysis, 2023[10]Retrospective analysis666 patients with chronic cough prescribed codeineCodeinePatient-reported improvement40.1% reported 'improved cough', 21.2% reported 'not improved', 38.7% was 'unclear'.

Experimental Protocols

As no head-to-head clinical trials have been identified, a generalized experimental protocol for a comparative antitussive study is described below. This protocol is based on established methodologies in the field for evaluating cough suppressants.

Objective: To compare the antitussive efficacy and safety of this compound versus Codeine in adults with acute cough associated with upper respiratory tract infection.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Adult male and female subjects (18-65 years) with a clinical diagnosis of an upper respiratory tract infection and a cough of less than 72 hours duration.

Interventions:

  • Group A: this compound (e.g., 25 mg orally, every 6 hours)

  • Group B: Codeine Phosphate (e.g., 30 mg orally, every 6 hours)

  • Group C: Placebo (orally, every 6 hours)

Outcome Measures:

  • Primary Endpoint: Change from baseline in 24-hour cough frequency at Day 4, measured by an objective cough monitor (e.g., Leicester Cough Monitor).[11]

  • Secondary Endpoints:

    • Change from baseline in cough severity assessed using a 100-mm Visual Analog Scale (VAS).[11]

    • Change from baseline in the Leicester Cough Questionnaire (LCQ) score.[11]

    • Time to cough resolution.

    • Adverse event monitoring.

Study Procedures:

  • Screening and Baseline: Eligible participants will undergo a physical examination and baseline assessment of cough frequency and severity.

  • Randomization and Blinding: Participants will be randomly assigned to one of the three treatment groups. Both participants and investigators will be blinded to the treatment allocation.

  • Treatment Period: Participants will take the assigned study medication for a specified duration (e.g., 7 days).

  • Data Collection: Cough frequency will be recorded continuously using an ambulatory cough monitor. Subjective measures will be collected daily via electronic diaries.

  • Follow-up: A final assessment will be conducted at the end of the treatment period.

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound

chlophedianol_pathway cluster_cns Central Nervous System chlophedianol Chlophedianol HCl gaba_receptor GABA-A Receptor chlophedianol->gaba_receptor Potentiates GABAergic activity (Proposed) cough_center Medullary Cough Center gaba_receptor->cough_center Increases inhibitory neurotransmission cough_reflex Cough Reflex cough_center->cough_reflex Suppresses caption Proposed mechanism of Chlophedianol HCl.

Caption: Proposed mechanism of Chlophedianol HCl.

Signaling Pathway for Codeine

codeine_pathway cluster_metabolism Hepatic Metabolism cluster_cns Central Nervous System codeine Codeine cyp2d6 CYP2D6 codeine->cyp2d6 Metabolized by morphine Morphine cyp2d6->morphine Converts to mu_opioid μ-Opioid Receptor morphine->mu_opioid Binds to g_protein Gi/o Protein mu_opioid->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits k_channel ↑ K+ Efflux g_protein->k_channel ca_channel ↓ Ca2+ Influx g_protein->ca_channel camp ↓ cAMP adenylyl_cyclase->camp hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter cough_center Medullary Cough Center hyperpolarization->cough_center Reduces excitability neurotransmitter->cough_center Reduces excitability cough_reflex Cough Reflex cough_center->cough_reflex Suppresses caption Codeine's antitussive signaling pathway.

Caption: Codeine's antitussive signaling pathway.

Generalized Experimental Workflow for Antitussive Clinical Trials

experimental_workflow cluster_screening Patient Recruitment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis screening Screening of Subjects (Inclusion/Exclusion Criteria) informed_consent Informed Consent screening->informed_consent baseline_assessment Baseline Cough Assessment (Objective & Subjective Measures) informed_consent->baseline_assessment randomization Randomization baseline_assessment->randomization treatment_a Treatment A (e.g., Chlophedianol) randomization->treatment_a treatment_b Treatment B (e.g., Codeine) randomization->treatment_b placebo Placebo randomization->placebo data_collection Data Collection (Cough Monitoring, Diaries, AEs) treatment_a->data_collection treatment_b->data_collection placebo->data_collection data_analysis Statistical Analysis (Comparison of Endpoints) data_collection->data_analysis results Results Interpretation data_analysis->results caption Workflow for a comparative antitussive trial.

References

Efficacy of Chlophedianol Hydrochloride in a citric acid-induced cough model compared to other antitussives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various antitussive agents in a well-established preclinical model of citric acid-induced cough. While the primary focus of this guide was to evaluate the performance of Chlophedianol Hydrochloride against other antitussives, a comprehensive review of published experimental literature did not yield specific data for this compound within this particular animal model.

Therefore, this document presents a detailed overview of the citric acid-induced cough model and the reported efficacy of other commonly used and novel antitussive drugs, including codeine and dextromethorphan. This information is intended to serve as a valuable resource for researchers in the field of respiratory pharmacology and drug development, providing a benchmark for the evaluation of new chemical entities with potential antitussive activity.

Mechanism of Action of this compound

This compound is a centrally acting cough suppressant.[1][2] Its primary mechanism of action involves the depression of the cough center located in the medulla oblongata of the brainstem.[1][2] By inhibiting this region, chlophedianol reduces the frequency and intensity of the cough reflex.[1][2] Unlike opioid-based antitussives, it is not associated with significant analgesic or addictive properties.[1] Additionally, chlophedianol possesses mild local anesthetic and antihistaminic properties, which may contribute to its overall antitussive effect.[2][3]

Citric Acid-Induced Cough Model: Experimental Protocol

The citric acid-induced cough model is a standard and widely used method for evaluating the efficacy of potential antitussive drugs in preclinical studies. The following protocol is based on the methodology described by Montero et al. (2023).[4]

Animal Model:

  • Male Dunkin-Hartley guinea pigs are used for the study.

Acclimatization:

  • Animals are acclimated to the experimental conditions for a period of one week prior to the study, with free access to food and water.

Cough Induction:

  • Unrestrained guinea pigs are individually placed in a transparent plethysmograph chamber.

  • The animals are exposed to an aerosolized solution of 0.4 M citric acid in 0.9% saline for 7 minutes.

  • The aerosol is generated by an ultrasonic nebulizer.

Drug Administration:

  • Test compounds (or vehicle control) are administered orally 30 minutes prior to the citric acid challenge.

Data Collection and Analysis:

  • The number of coughs is counted by trained observers for a 14-minute period starting from the beginning of the citric acid exposure.

  • Cough events are characterized by a distinct explosive sound and a clear thoracoabdominal movement.

  • The antitussive efficacy is determined by comparing the number of coughs in the drug-treated groups to the vehicle-treated control group.

Comparative Efficacy of Antitussive Agents

The following table summarizes the quantitative data on the efficacy of various antitussive agents in the citric acid-induced cough model, as reported by Montero et al. (2023).[4] It is important to reiterate that equivalent data for this compound in this specific model was not found in the reviewed literature.

Antitussive AgentDose (mg/kg, p.o.)Mean Number of Coughs (± SEM)Percentage Inhibition (%)
Vehicle (Control) -24.5 ± 3-
Codeine 1210.5 ± 2.5~57%
247.5 ± 2~70%
Dextromethorphan 3220 ± 4~18%
Cloperastine 1211 ± 3~55%
248 ± 2.5~67%
Levodropropizine 7222 ± 3.5~10%
Gefapixant 249 ± 3~63%

Data extracted and adapted from Montero et al. (2023).[4] The percentage inhibition is an approximation based on the provided mean values.

Visualizing Experimental Processes and Pathways

To further elucidate the experimental methodology and the underlying physiological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_cough_induction Cough Induction & Observation cluster_data_analysis Data Analysis Animal Guinea Pig Drug_Admin Oral Administration of Antitussive or Vehicle Animal->Drug_Admin Plethysmograph Placement in Plethysmograph Chamber Drug_Admin->Plethysmograph Citric_Acid Exposure to 0.4M Citric Acid Aerosol (7 min) Plethysmograph->Citric_Acid Observation Observation & Cough Counting (14 min) Citric_Acid->Observation Analysis Comparison of Cough Counts between Groups Observation->Analysis Cough_Reflex_Pathway cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System cluster_effector Effector Organs Stimulus Citric Acid Stimulus in Airways Receptors Vagal Afferent Nerve Receptors (e.g., TRPV1) Stimulus->Receptors Afferent Afferent Nerve Signal Receptors->Afferent NTS Nucleus Tractus Solitarius (NTS) Afferent->NTS Cough_Center Medullary Cough Center NTS->Cough_Center Efferent Efferent Nerve Signal Cough_Center->Efferent Muscles Respiratory & Laryngeal Muscles Efferent->Muscles Cough Cough Muscles->Cough

References

A Comparative Analysis of Chlophedianol Hydrochloride Versus Placebo in a Randomized, Double-Blind Setting for the Treatment of Cough

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of Chlophedianol Hydrochloride and a placebo in the context of a randomized, double-blind clinical trial for the treatment of cough. Due to the limited availability of direct, placebo-controlled, double-blind studies of this compound in the published literature, this guide synthesizes available data on this compound from a comparative study with another active agent and presents a representative placebo response based on established literature on antitussive clinical trials. This approach allows for a structured comparison, highlighting the expected efficacy and safety profile of this compound.

Mechanism of Action

This compound is a centrally acting antitussive agent.[1][2][3] Its primary mechanism involves the suppression of the cough reflex by directly affecting the cough center in the medulla oblongata of the brainstem.[1][2][3][4] While the precise molecular interactions are not fully elucidated, it is believed to modulate neurotransmitter activity, potentially involving an enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This action reduces neuronal excitability in the cough center, thereby decreasing the frequency and intensity of coughing.[1] Additionally, this compound exhibits mild local anesthetic and antihistamine properties, which may contribute to its antitussive effect by soothing throat irritation.[3][4]

cluster_0 Central Nervous System Cough Center (Medulla) Cough Center (Medulla) GABAergic Neurons GABAergic Neurons Cough Center (Medulla)->GABAergic Neurons Modulates Reduced Neuronal Excitability Reduced Neuronal Excitability GABAergic Neurons->Reduced Neuronal Excitability Leads to This compound This compound This compound->Cough Center (Medulla) Acts on Suppression of Cough Reflex Suppression of Cough Reflex Reduced Neuronal Excitability->Suppression of Cough Reflex Results in cluster_workflow Experimental Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Period Treatment Period Randomization->Treatment Period Chlophedianol or Placebo Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

References

Interspecies Differences in the Antitussive Effect of Chlophedianol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antitussive effects of Chlophedianol Hydrochloride across different species, based on available experimental data. This compound is a centrally acting cough suppressant with additional local anesthetic and antihistamine properties.[1][2] Understanding its varied efficacy and pharmacological profile in different animal models is crucial for preclinical research and drug development.

Quantitative Data Summary

SpeciesRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectReference
RabbitOral (PO)2.0 - 162Lowered the volume output of respiratory tract fluid.[3]
Subcutaneous (SC)1.0 - 81Lowered the volume output of respiratory tract fluid.[3]
CatOral (PO)2.0 - 162Lowered the volume output of respiratory tract fluid.[3]
Subcutaneous (SC)1.0 - 81Lowered the volume output of respiratory tract fluid.[3]
HumanOral25 mg (adults)Cough suppression.

Experimental Protocols

Standardized models are essential for evaluating and comparing the efficacy of antitussive agents. Below are detailed methodologies for common experimental models used to assess cough suppression in key preclinical species.

Guinea Pig Model: Chemically-Induced Cough

The guinea pig is a widely used model for cough research due to its reliable and reproducible cough reflex in response to chemical irritants.[4]

  • Objective: To evaluate the antitussive effect of this compound against a chemical tussigen.

  • Animals: Male or female Dunkin-Hartley guinea pigs.

  • Cough Induction:

    • Animals are placed in a whole-body plethysmograph chamber.

    • A baseline respiratory pattern is recorded.

    • An aerosolized solution of a tussive agent, commonly citric acid (e.g., 0.3 M) or capsaicin (B1668287) (e.g., 0.3 mM), is delivered into the chamber for a set duration (e.g., 5-10 minutes).[4][5]

  • Drug Administration: this compound or vehicle is administered orally (PO) or subcutaneously (SC) at predetermined times before the tussigen challenge.

  • Data Collection and Analysis:

    • Cough events are detected by a combination of sound, pressure changes within the plethysmograph, and visual observation.

    • The primary endpoints are the number of coughs and the latency to the first cough.

    • The percentage inhibition of the cough reflex is calculated by comparing the cough response in the drug-treated group to the vehicle-treated group.

Feline Model: Mechanically-Induced Cough

Cats are another relevant species for studying the cough reflex, particularly for investigating centrally acting antitussives.

  • Objective: To assess the central antitussive activity of this compound.

  • Animals: Adult cats of either sex.

  • Cough Induction:

    • Animals are anesthetized (e.g., with pentobarbital (B6593769) sodium).[6]

    • A nylon fiber or a soft catheter is inserted into the trachea.

    • Cough is induced by mechanical stimulation of the tracheobronchial mucosa.[6][7]

  • Drug Administration: this compound can be administered intravenously (IV) or via the intravertebral artery to specifically target the central nervous system.

  • Data Collection and Analysis:

    • The cough response is measured by recording the electromyographic (EMG) activity of respiratory muscles (e.g., diaphragm, abdominal muscles).

    • The number and intensity of coughs are quantified.

    • The dose-dependent inhibition of the cough reflex by the test compound is determined.

Mandatory Visualizations

Proposed Signaling Pathway for this compound

This compound exerts its antitussive effect primarily by acting on the central nervous system (CNS).[8][9] It suppresses the cough reflex by directly inhibiting the cough center located in the medulla oblongata.[8][9] While the precise molecular targets are not fully elucidated, it is suggested that Chlophedianol may modulate the activity of neurotransmitters, potentially enhancing the effects of the inhibitory neurotransmitter GABA.[8]

G cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Medulla Oblongata) Cough_Stimuli Cough Stimuli (Irritants, Inflammation) Afferent_Nerves Afferent Vagal Nerves Cough_Stimuli->Afferent_Nerves Activate Cough_Center Cough Center Afferent_Nerves->Cough_Center Efferent_Nerves Efferent Nerves Cough_Center->Efferent_Nerves Signal to Cough Chlophedianol Chlophedianol HCl GABAergic_Interneurons GABAergic Interneurons (Putative Target) Chlophedianol->GABAergic_Interneurons Potentially Enhances Inhibitory Signals GABAergic_Interneurons->Cough_Center Inhibits Respiratory_Muscles Respiratory Muscles Efferent_Nerves->Respiratory_Muscles Cough_Response Cough Reflex Respiratory_Muscles->Cough_Response Contraction Leads to

Caption: Proposed mechanism of Chlophedianol's antitussive action.

Experimental Workflow for Antitussive Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the antitussive properties of a compound in a preclinical setting.

G A Animal Model Selection (e.g., Guinea Pig, Cat) B Acclimatization and Baseline Measurement A->B C Randomization into Treatment Groups B->C D Drug Administration (Chlophedianol HCl vs. Vehicle) C->D E Cough Induction (Chemical or Mechanical) D->E F Data Acquisition (Cough Count, Latency, etc.) E->F G Statistical Analysis F->G H Determination of Antitussive Efficacy G->H

Caption: General experimental workflow for preclinical antitussive studies.

References

Comparative analysis of the safety profiles of Chlophedianol Hydrochloride and other non-narcotic antitussives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety profiles of chlophedianol hydrochloride and other widely used non-narcotic antitussives: dextromethorphan, benzonatate, and diphenhydramine (B27). The information presented is intended to support research, drug development, and clinical decision-making by providing a consolidated overview of their mechanisms of action, adverse effect profiles, and relevant experimental safety assessment protocols.

Introduction

Non-narcotic antitussives are a cornerstone in the symptomatic management of cough. While generally considered safer than their narcotic counterparts, each agent possesses a unique pharmacological profile that influences its safety and tolerability. This guide offers a detailed comparison to facilitate a nuanced understanding of their respective risks and benefits.

Mechanism of Action and Associated Safety Considerations

The mechanism of action of an antitussive agent is intrinsically linked to its potential side effects. The following sections detail the primary signaling pathways for each drug and the theoretical basis for their adverse effect profiles.

This compound

Chlophedianol is a centrally acting antitussive.[1][2] Its primary mechanism involves depressing the cough center in the medulla oblongata.[3] It also exhibits some anticholinergic and local anesthetic properties.[2]

Chlophedianol Signaling Pathway Chlophedianol Chlophedianol Cough Center (Medulla) Cough Center (Medulla) Chlophedianol->Cough Center (Medulla) Inhibition Anticholinergic Receptors Anticholinergic Receptors Chlophedianol->Anticholinergic Receptors Antagonism Local Anesthetic Effect Local Anesthetic Effect Chlophedianol->Local Anesthetic Effect Cough Reflex Cough Reflex Cough Center (Medulla)->Cough Reflex Suppression Adverse Effects (Drowsiness, Dry Mouth) Adverse Effects (Drowsiness, Dry Mouth) Anticholinergic Receptors->Adverse Effects (Drowsiness, Dry Mouth)

Chlophedianol's central and peripheral mechanisms of action.
Dextromethorphan

Dextromethorphan is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, which is believed to contribute to its antitussive effect.[4][5] It also acts as a sigma-1 receptor agonist.[4]

Dextromethorphan Signaling Pathway Dextromethorphan Dextromethorphan NMDA Receptor NMDA Receptor Dextromethorphan->NMDA Receptor Antagonism Sigma-1 Receptor Sigma-1 Receptor Dextromethorphan->Sigma-1 Receptor Agonism Cough Center Cough Center NMDA Receptor->Cough Center Modulation Adverse Effects (Dizziness, Hallucinations at high doses) Adverse Effects (Dizziness, Hallucinations at high doses) NMDA Receptor->Adverse Effects (Dizziness, Hallucinations at high doses) Cough Suppression Cough Suppression Cough Center->Cough Suppression

Dextromethorphan's primary signaling targets for antitussive effect.
Benzonatate

Benzonatate is a peripherally acting antitussive. It anesthetizes the stretch receptors in the respiratory passages, lungs, and pleura, which helps to reduce the cough reflex.[6] It is structurally related to local anesthetics like procaine (B135) and tetracaine.[7]

Benzonatate Signaling Pathway Benzonatate Benzonatate Stretch Receptors (Lungs) Stretch Receptors (Lungs) Benzonatate->Stretch Receptors (Lungs) Anesthetizes Adverse Effects (Numbness, Dizziness) Adverse Effects (Numbness, Dizziness) Benzonatate->Adverse Effects (Numbness, Dizziness) Afferent Vagal Fibers Afferent Vagal Fibers Stretch Receptors (Lungs)->Afferent Vagal Fibers Reduces Signals Cough Center (Medulla) Cough Center (Medulla) Afferent Vagal Fibers->Cough Center (Medulla) Inhibition Cough Reflex Cough Reflex Cough Center (Medulla)->Cough Reflex Suppression

Peripheral mechanism of action of Benzonatate.
Diphenhydramine

Diphenhydramine is a first-generation antihistamine with significant anticholinergic and sedative properties.[8][9] Its antitussive effect is attributed to its central action on the cough center, likely related to its anticholinergic and sedative effects.[8]

Diphenhydramine Signaling Pathway Diphenhydramine Diphenhydramine H1 Receptors (Central) H1 Receptors (Central) Diphenhydramine->H1 Receptors (Central) Antagonism Muscarinic Receptors (Central) Muscarinic Receptors (Central) Diphenhydramine->Muscarinic Receptors (Central) Antagonism (Anticholinergic) Cough Center Cough Center H1 Receptors (Central)->Cough Center Depression Adverse Effects (Drowsiness, Dry Mouth) Adverse Effects (Drowsiness, Dry Mouth) H1 Receptors (Central)->Adverse Effects (Drowsiness, Dry Mouth) Muscarinic Receptors (Central)->Cough Center Depression Muscarinic Receptors (Central)->Adverse Effects (Drowsiness, Dry Mouth) Cough Suppression Cough Suppression Cough Center->Cough Suppression

Diphenhydramine's central antihistaminic and anticholinergic actions.

Comparative Table of Adverse Events

The following table summarizes the known adverse events associated with each antitussive. The frequency of these events can vary based on dosage, patient population, and individual sensitivity.

Adverse Event CategoryThis compoundDextromethorphanBenzonatateDiphenhydramine
Common Drowsiness, dizziness, dry mouth, nausea, excitability (especially in children).[2][3]Dizziness, drowsiness, nausea, vomiting.[10]Drowsiness, dizziness, headache, constipation, nausea, stuffy nose.[6]Drowsiness, dizziness, dry mouth, constipation, blurred vision.[8]
Less Common Hallucinations, blurred vision, nightmares.[3]Confusion, excitement, irritability.[10]Sedation, numbness of the chest, burning sensation in the eyes, skin rash.[6]Urinary retention, tachycardia, confusion.[8]
Serious/Rare Seizures, respiratory depression (with high doses or in combination with other CNS depressants).[1]Serotonin syndrome (with MAOIs), respiratory depression (in overdose), psychosis.[10]Severe hypersensitivity reactions (bronchospasm, laryngospasm, cardiovascular collapse), seizures, cardiac arrest (in overdose).[11][12]Anaphylaxis, seizures, agranulocytosis, hemolytic anemia.[8]
Overdose Profile CNS depression, respiratory depression.[1]Hallucinations, agitation, seizures, coma, respiratory depression.[10]Rapid onset of restlessness, tremors, convulsions, coma, and cardiac arrest. Can be fatal, especially in children.[11][12]Delirium, tachycardia, hyperthermia, seizures, rhabdomyolysis, cardiac arrhythmias.[13]

Experimental Protocols for Safety Assessment

The safety of antitussive drugs is evaluated through a combination of preclinical and clinical studies.

Preclinical Toxicology Studies
  • Acute Toxicity Studies: These studies determine the lethal dose (LD50) and identify the immediate signs of toxicity after a single high dose of the drug in animal models.

  • Repeated-Dose Toxicity Studies: Animals are administered the drug daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term effects on various organs and physiological systems.

  • Safety Pharmacology Studies: These studies assess the potential effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Clinical Trial Safety Monitoring

Clinical trials in humans are essential for evaluating the safety profile of a new drug.

Clinical_Trial_Safety_Workflow cluster_0 Pre-Trial cluster_1 During Trial cluster_2 Post-Trial Protocol Design Protocol Design Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Protocol Design->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Drug Administration Drug Administration Informed Consent->Drug Administration Adverse Event (AE) Monitoring Adverse Event (AE) Monitoring Drug Administration->Adverse Event (AE) Monitoring Vital Signs & Labs Vital Signs & Labs Drug Administration->Vital Signs & Labs Data Collection Data Collection Adverse Event (AE) Monitoring->Data Collection Vital Signs & Labs->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Safety Reporting (e.g., to FDA) Safety Reporting (e.g., to FDA) Data Analysis->Safety Reporting (e.g., to FDA)

A generalized workflow for safety assessment in clinical trials.

Key Methodologies in Clinical Trials:

  • Adverse Event (AE) Reporting: All adverse events, regardless of their perceived relationship to the study drug, are meticulously recorded. This includes the nature, severity, and duration of the event.

  • Physical Examinations and Vital Signs: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature) and comprehensive physical examinations are conducted.

  • Laboratory Tests: Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis) are performed at baseline and at specified intervals to detect any drug-induced changes.

  • Electrocardiograms (ECGs): ECGs are used to monitor for any potential cardiac effects, such as arrhythmias or changes in the QT interval.

  • Specialized Assessments: Depending on the known or suspected pharmacological properties of the drug, specialized assessments may be included, such as psychomotor testing for CNS effects or pulmonary function tests.

Post-Marketing Surveillance

After a drug is approved, its safety is continuously monitored through post-marketing surveillance systems like the FDA's Adverse Event Reporting System (FAERS).[14] These systems collect reports of adverse events from healthcare professionals and consumers, which can help identify rare or long-term side effects that were not apparent in clinical trials. However, it is important to note that reports to FAERS do not necessarily indicate a causal relationship between the drug and the adverse event.[14]

Conclusion

This compound, dextromethorphan, benzonatate, and diphenhydramine each present a distinct safety profile. Chlophedianol and diphenhydramine are associated with sedative and anticholinergic effects. Dextromethorphan carries a risk of CNS effects, particularly at higher doses, and has a potential for abuse. Benzonatate's primary safety concern is the risk of severe adverse events and fatality, especially in cases of overdose or improper administration in children.

A thorough understanding of these differences, supported by the experimental data and methodologies outlined in this guide, is crucial for the safe and effective development and use of non-narcotic antitussive therapies. Further head-to-head clinical trials with robust safety endpoints are needed to provide more definitive quantitative comparisons of the safety profiles of these agents.

References

Comparative Guide to Stability-Indicating Assay Methods for Chlophedianol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the validation of a stability-indicating assay for Chlophedianol Hydrochloride. Due to the limited availability of comprehensive, publicly accessible forced degradation studies on this compound, this document summarizes a validated Ultra-Performance Liquid Chromatography (UPLC) method and an older High-Performance Liquid Chromatography (HPLC) method as a potential alternative. While the UPLC method is validated according to ICH guidelines and has been shown to be free of interference from degradants, specific quantitative data from forced degradation studies are not detailed in the available literature.

Method Comparison

A validated UPLC method stands as a primary choice for the stability-indicating assay of this compound. An older HPLC method is also available but lacks the extensive validation data required to be definitively classified as stability-indicating according to modern standards.

Table 1: Comparison of Chromatographic Methods for this compound Analysis
ParameterUPLC MethodHPLC Method (Alternative)
Principle Ultra-Performance Liquid ChromatographyHigh-Performance Liquid Chromatography
Column Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)[1]Octadecylsilane column[2][3]
Mobile Phase Methanol (B129727) and Acetonitrile (B52724) (65:35 v/v)[1]70% Acetonitrile and 30% aqueous solution of 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine[2][3]
Flow Rate 0.1 ml/min[1]Not Specified
Detection 254 nm[1]254 nm[2][3]
Retention Time 1.130 ± 0.005 min[1]Not Specified
Stability-Indicating Method validated as per ICH guidelines with no interference from degradants observed.[1]Not explicitly validated as a stability-indicating method.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays.

UPLC Method Protocol

A specific, precise, and accurate UPLC method has been developed for the estimation of this compound in bulk drug and syrup dosage forms. The method was validated in accordance with ICH guidelines.[1]

  • Instrumentation : Waters ACQUITY UPLC system with a photodiode array (PDA) detector.[1]

  • Chromatographic Conditions :

    • Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase: A gradient mode with a mixture of methanol and acetonitrile (65:35 v/v).[1]

    • Flow Rate: 0.1 ml/min.[1]

    • Detection Wavelength: 254 nm.[1]

  • Standard Solution Preparation : A standard stock solution of this compound (100 µg/mL) is prepared in the mobile phase.[1]

  • Sample Preparation : For syrup formulations, a quantity equivalent to 25 mg of this compound is dissolved in the mobile phase to achieve a suitable concentration.[1]

Validation Summary of the UPLC Method

The UPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Table 2: Validation Parameters of the UPLC Method for this compound
Validation ParameterResult
Linearity Range 20-100 µg/ml[1]
Correlation Coefficient (r²) 0.999[1]
Accuracy (% Recovery) Within acceptable limits as per ICH guidelines (specific values not provided in the source).
Precision (% RSD) Within acceptable limits as per ICH guidelines (specific values not provided in the source).
Limit of Detection (LOD) 2.094 µg/ml[1]
Limit of Quantitation (LOQ) 6.3466 µg/ml[1]
Specificity No chromatographic interference from syrup excipients and degradants was found.[1]

Forced Degradation Studies (Proposed)

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[4][5] Although specific data for this compound is not available in the reviewed literature, a general approach based on ICH guidelines is outlined below.

Table 3: Proposed Conditions for Forced Degradation Studies of this compound
Stress ConditionProposed Experimental Protocol
Acid Hydrolysis Treat this compound solution with 0.1 M HCl at 60°C for a specified duration.
Base Hydrolysis Treat this compound solution with 0.1 M NaOH at 60°C for a specified duration.
Oxidative Degradation Treat this compound solution with 3% H₂O₂ at room temperature for a specified duration.
Thermal Degradation Expose solid drug substance to dry heat at 105°C for a specified duration.
Photolytic Degradation Expose this compound solution to UV light (254 nm) and fluorescent light for a specified duration.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the typical workflow for the validation of a stability-indicating analytical method.

Stability-Indicating Method Validation Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) cluster_3 Final Assessment A Initial Method Development B Optimization of Chromatographic Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photolytic Degradation B->G I Linearity & Range B->I J Accuracy B->J K Precision (Repeatability & Intermediate Precision) B->K L LOD & LOQ B->L M Robustness B->M H Specificity C->H D->H E->H F->H G->H N Stability-Indicating Method Confirmed H->N I->N J->N K->N L->N M->N Proposed Degradation Pathway of this compound A This compound B Dehydration Product (Acid/Heat) A->B H⁺ / Δ (Elimination of H₂O) C Oxidation Product (Ketone) A->C [O] (Oxidation of tertiary alcohol) D Further Degradation Products B->D Further Stress C->D Further Stress

References

A comparative study of the onset and duration of action of Chlophedianol Hydrochloride and isoaminile citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two centrally acting antitussive agents: Chlophedianol Hydrochloride and Isoaminile Citrate. The following sections present a summary of their onset and duration of action, detailed experimental protocols for evaluating antitussive efficacy, and a visualization of their proposed signaling pathways.

Data Presentation: Onset and Duration of Action

The quantitative data available for the onset and duration of action of this compound and Isoaminile Citrate are summarized below. It is important to note that while specific pharmacokinetic data for this compound is available, the data for Isoaminile Citrate is primarily qualitative and based on comparative studies.

ParameterThis compoundIsoaminile Citrate
Onset of Action 30 - 60 minutes[1]Not explicitly defined in available literature.
Duration of Action Up to 8 hours[1]Described as "somewhat longer" than this compound in a comparative clinical trial.

Experimental Protocols

The evaluation of antitussive drug efficacy, including the determination of onset and duration of action, is commonly conducted using controlled clinical trials involving induced cough challenges. These protocols allow for objective and reproducible measurement of a drug's ability to suppress the cough reflex.

Cough Challenge Studies

A prevalent method for inducing cough in a controlled setting is through the inhalation of a tussigenic agent, such as citric acid or capsaicin.

Objective: To determine the efficacy of an antitussive agent in suppressing a chemically-induced cough reflex.

Methodology:

  • Subject Recruitment: Healthy volunteers or patients with a history of cough are recruited for the study.

  • Baseline Cough Threshold Determination:

    • Subjects are exposed to incrementally increasing concentrations of an aerosolized tussigenic agent (e.g., citric acid or capsaicin).

    • The concentration of the agent that consistently elicits a predefined number of coughs (e.g., two or more) is determined as the baseline cough threshold.

  • Drug Administration:

    • A single dose of the investigational drug (e.g., this compound or Isoaminile Citrate) or a placebo is administered to the subjects in a randomized, double-blind manner.

  • Post-Dose Cough Challenge:

    • At predetermined time intervals following drug administration, the cough challenge is repeated.

    • The number of coughs at each time point is recorded.

  • Determination of Onset and Duration of Action:

    • Onset of Action: The time at which a statistically significant reduction in cough count is observed compared to baseline and placebo.

    • Duration of Action: The length of time the statistically significant reduction in cough count is maintained.

Signaling Pathways and Mechanisms of Action

This compound

This compound is a centrally acting antitussive agent with a multi-faceted mechanism of action. It primarily acts on the cough center in the medulla oblongata to suppress the cough reflex.[1][2] Additionally, it possesses local anesthetic and anticholinergic properties that contribute to its antitussive effect.[1] The proposed signaling pathways are illustrated below.

G Proposed Signaling Pathway for this compound cluster_0 Central Nervous System (Medulla) cluster_1 Peripheral Nervous System (Airway Sensory Nerves) Chlophedianol Chlophedianol GABA_A_Receptor GABA-A Receptor Chlophedianol->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_A_Receptor->Neuronal_Hyperpolarization Increased Cl- Influx Cough_Suppression Cough Suppression Neuronal_Hyperpolarization->Cough_Suppression Inhibition of Cough Reflex Arc Chlophedianol_p Chlophedianol Voltage_Gated_Na_Channel Voltage-Gated Sodium Channel Chlophedianol_p->Voltage_Gated_Na_Channel Blockade Nerve_Impulse_Block Nerve Impulse Blockade Voltage_Gated_Na_Channel->Nerve_Impulse_Block Inhibition of Depolarization Local_Anesthetic_Effect Local Anesthetic Effect Nerve_Impulse_Block->Local_Anesthetic_Effect Reduced Irritation Signal

Caption: Chlophedianol's dual central and peripheral mechanisms.

Isoaminile Citrate

Isoaminile Citrate is also a centrally acting antitussive agent. Its primary mechanism of action is believed to be through its anticholinergic properties, exhibiting both antimuscarinic and antinicotinic effects within the central nervous system.[3][4] This antagonism is thought to reduce the cholinergic transmission that contributes to the cough reflex.

G Proposed Signaling Pathway for Isoaminile Citrate cluster_0 Central Nervous System (Medulla) Isoaminile Isoaminile Muscarinic_Receptors Muscarinic Receptors (e.g., M2, M3) Isoaminile->Muscarinic_Receptors Antagonism Nicotinic_Receptors Nicotinic Receptors (e.g., alpha7) Isoaminile->Nicotinic_Receptors Antagonism Reduced_Cholinergic_Transmission Reduced Cholinergic Transmission Muscarinic_Receptors->Reduced_Cholinergic_Transmission Nicotinic_Receptors->Reduced_Cholinergic_Transmission Cough_Suppression Cough Suppression Reduced_Cholinergic_Transmission->Cough_Suppression Inhibition of Cough Reflex Arc

Caption: Isoaminile's central anticholinergic antitussive mechanism.

Experimental Workflow for a Comparative Antitussive Study

The logical flow of a clinical trial comparing two antitussive agents is depicted below.

G Experimental Workflow: Comparative Antitussive Trial Start Patient Recruitment and Screening Informed_Consent Informed Consent Start->Informed_Consent Baseline_Cough_Assessment Baseline Cough Threshold Assessment (e.g., Citric Acid Challenge) Informed_Consent->Baseline_Cough_Assessment Randomization Randomization Baseline_Cough_Assessment->Randomization Group_A Group A: Administer Chlophedianol HCl Randomization->Group_A Drug 1 Group_B Group B: Administer Isoaminile Citrate Randomization->Group_B Drug 2 Group_C Group C: Administer Placebo Randomization->Group_C Control Post_Dose_Assessment Post-Dose Cough Assessment at Timed Intervals Group_A->Post_Dose_Assessment Group_B->Post_Dose_Assessment Group_C->Post_Dose_Assessment Data_Analysis Data Analysis (Compare Cough Frequency and Duration) Post_Dose_Assessment->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: Workflow for a randomized, placebo-controlled antitussive trial.

References

Safety Operating Guide

Proper Disposal of Chlophedianol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Chlophedianol Hydrochloride, a non-narcotic antitussive agent. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact.

This compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is imperative to manage its disposal responsibly to prevent potential harm to public health and the environment.[1][2][3] This guide outlines the necessary steps for the proper disposal of this compound in a laboratory setting.

Risk Assessment and Safety Precautions

Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS). The SDS contains vital information regarding potential hazards, handling precautions, and personal protective equipment (PPE) requirements.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, avoid dust formation. Prevent the chemical from entering drains.[4]

Disposal Procedures for this compound

Based on current regulations, this compound is generally considered a non-RCRA hazardous pharmaceutical waste.[1][2][3] The following step-by-step process ensures its safe and compliant disposal.

Step 1: Segregation

Proper segregation is the foundation of compliant pharmaceutical waste management.

  • Isolate: Keep this compound waste separate from RCRA hazardous waste, biohazardous waste, and sharps waste.

  • Designated Containers: Use clearly labeled, leak-proof containers specifically designated for non-hazardous pharmaceutical waste. These containers are often color-coded blue or white.[1]

Step 2: Containerization and Labeling

  • Secure Packaging: Place the waste in a sealed, durable container to prevent leaks or spills.

  • Clear Labeling: The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration." Include the name of the chemical (this compound) and the date of accumulation.

Step 3: Storage

  • Secure Location: Store the container in a designated, secure area that is inaccessible to unauthorized personnel.

  • Away from Incompatibles: Ensure the storage area is separate from incompatible materials.

Step 4: Final Disposal

  • Incineration: The recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility.[1][2] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Licensed Waste Hauler: Arrange for a licensed and reputable pharmaceutical waste hauler to transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Maintain a manifest or other tracking documentation as proof of proper disposal.[1]

Prohibited Disposal Methods:

  • Sewer Disposal: Do not flush this compound down the drain or toilet. The EPA's Subpart P regulation prohibits the sewering of hazardous waste pharmaceuticals, and it is a best practice to avoid this for all pharmaceutical waste to prevent water contamination.

  • Regular Trash: Do not dispose of this compound in the regular trash. While this method is sometimes suggested for household pharmaceutical waste with specific precautions, it is not appropriate for a laboratory setting.

Quantitative Data Summary

At present, there is no specific quantitative data, such as reportable quantities or concentration limits for disposal, directly associated with this compound as a non-hazardous pharmaceutical waste. The primary requirement is its proper segregation and disposal through incineration.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: Chlophedianol Hydrochloride Waste Generated assess Assess Waste Status: Consult SDS and Regulations start->assess is_rcra Is it RCRA Hazardous Waste? assess->is_rcra non_hazardous Presumed Non-Hazardous (No P or U Listing, No Hazardous Characteristics) is_rcra->non_hazardous No hazardous_path Follow RCRA Hazardous Waste Procedures is_rcra->hazardous_path Yes segregate Segregate into Designated Non-Hazardous Pharmaceutical Waste Container (Blue/White) non_hazardous->segregate label_container Label Container: 'Non-Hazardous Pharmaceutical Waste for Incineration' segregate->label_container store Store Securely label_container->store transport Arrange for Licensed Waste Hauler store->transport incinerate Final Disposal: Incineration at Permitted Facility transport->incinerate

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Chlophedianol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Chlophedianol Hydrochloride. The following procedures and data are compiled to ensure safe laboratory operations and proper disposal.

Physicochemical and Toxicity Data

The following tables summarize the known quantitative data for this compound. This information is critical for risk assessment and the implementation of appropriate safety controls.

Physicochemical Properties
Molecular Formula C17H20ClNO · HCl
Molecular Weight 326.26 g/mol [1]
Boiling Point 429.8°C at 760 mmHg[2]
Flash Point 213.7°C[2]
Appearance Solid
CAS Number 511-13-7[2]
Toxicity Information
GHS Classification Acute toxicity, oral: Danger (H301: Toxic if swallowed)[3]
Primary Hazards Acute Toxic[3]
Routes of Exposure Oral[3]
Health Effects May have anticholinergic effects at high doses.[3] Suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain.[3]
Carcinogenicity No indication of carcinogenicity to humans (not listed by IARC).[3]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical barrier to preventing exposure to this compound. The following PPE is mandatory when handling this compound.

PPE Category Specification Rationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile). Must conform to EU Directive 89/686/EEC and the standard EN 374.[2] Double gloving is recommended.[4]Prevents skin contact. Gloves must be inspected before use and changed regularly or immediately if contaminated.[2][5]
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects eyes from dust, aerosols, and splashes.
Body Protection Fire/flame resistant and impervious clothing. A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2][4]Prevents contamination of personal clothing and skin.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A NIOSH-certified N95 or N100 respirator should be used if airborne powder or aerosol generation is likely.[2][6]Protects against inhalation of dust and aerosols.

Experimental Protocols: Handling and Disposal

Handling Protocol:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure emergency exits and a risk-elimination area are established.[2]

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Handling: Avoid contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2] Use non-sparking tools to prevent ignition.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from foodstuff containers and incompatible materials.[2]

Disposal Protocol:

  • Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers for disposal.[2]

  • Decontamination: Triple rinse containers (or equivalent) before recycling or reconditioning.[2]

  • Disposal Method: Dispose of contents and container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not allow the chemical to enter drains or sewer systems.[2] Discharge into the environment must be avoided.[2] All disposal activities must be in accordance with applicable local, state, and federal regulations.[2]

Emergency Procedures

In Case of Accidental Exposure:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

In Case of a Spill:

  • Evacuate: Evacuate personnel to a safe area. Keep people away from and upwind of the spill.[2]

  • Control Ignition Sources: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Cleanup: Collect the spilled material and arrange for disposal in suitable, closed containers.[2]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and emergency response.

Chlophedianol_Hydrochloride_Handling_Workflow Figure 1: Standard Operating Procedure for Handling this compound A Preparation (Well-ventilated area/fume hood) B Don PPE (Gloves, Goggles, Gown, Respirator) A->B C Handling (Avoid dust/aerosol formation) B->C D Storage (Cool, dry, well-ventilated) C->D E Decontamination of Work Area C->E D->A For subsequent use F Doff PPE E->F G Disposal of Waste (Licensed facility) F->G

Caption: Workflow for handling this compound.

Emergency_Response_Workflow Figure 2: Emergency Response for this compound Incidents cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ignition Control Ignition Sources Evacuate->Ignition Contain Contain Spill Ignition->Contain Cleanup Clean Up with Appropriate Materials Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Exposure Exposure Occurs (Inhalation, Skin, Eye, Ingestion) FirstAid Administer First Aid (Move to fresh air, wash skin/eyes, etc.) Exposure->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Emergency response plan for spills or exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlophedianol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Chlophedianol Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.